PI3K/mTOR Inhibitor-12
Description
Structure
3D Structure
Properties
Molecular Formula |
C27H27F2N9O4S |
|---|---|
Molecular Weight |
611.6 g/mol |
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-[3-[1-(3-morpholin-4-ylpropyl)triazol-4-yl]imidazo[1,2-b]pyridazin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H27F2N9O4S/c1-41-27-22(34-43(39,40)25-5-3-19(28)14-20(25)29)13-18(15-31-27)21-4-6-26-30-16-24(38(26)33-21)23-17-37(35-32-23)8-2-7-36-9-11-42-12-10-36/h3-6,13-17,34H,2,7-12H2,1H3 |
InChI Key |
SLVDFWRJWQJSRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=NN3C(=NC=C3C4=CN(N=N4)CCCN5CCOCC5)C=C2)NS(=O)(=O)C6=C(C=C(C=C6)F)F |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Pi3k/mtor Inhibitor 12 Action
Targeting Specificity and Kinase Inhibition Profile
PI3K/mTOR Inhibitor-12 is a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). medchemexpress.com Its mechanism of action is centered on the simultaneous blockade of these two key kinases in a critical signaling pathway often dysregulated in cancer. nih.gov
Inhibition of Class I PI3K Isoforms (p110α, p110β, p110δ, p110γ)
This compound demonstrates potent inhibitory activity against Class I PI3K isoforms. It exhibits a particularly high affinity for the p110α isoform, with a reported IC50 value of 0.06 nM. medchemexpress.com While specific inhibitory concentrations for the other Class I isoforms (p110β, p110δ, and p110γ) are not detailed in the provided information, its classification as a pan-PI3K inhibitor suggests broad activity against all four isoforms. nih.govaacrjournals.org Pan-class I PI3K inhibitors are designed to target all four isoforms of p110, which can be advantageous in treating tumors with various molecular alterations. nih.govaacrjournals.org The different isoforms of Class I PI3K play distinct roles in cellular signaling; for instance, p110α is frequently implicated in tumors with PIK3CA mutations, while p110β is more critical in cancers with PTEN loss. aacrjournals.org
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 0.06 medchemexpress.com |
Inhibition of mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)
In addition to its effects on PI3K, this compound is a potent inhibitor of mTOR, with a reported IC50 of 3.12 nM. medchemexpress.com As a dual inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govnih.gov This dual inhibition is a key feature, as it blocks signaling both upstream and downstream of AKT, a central node in the pathway. aacrjournals.org Inhibiting both mTORC1 and mTORC2 can overcome the feedback activation of AKT that often occurs with inhibitors that only target mTORC1. mdpi.com
| Target | IC50 (nM) |
|---|---|
| mTOR | 3.12 medchemexpress.com |
Downstream Signaling Modulation
The dual inhibition of PI3K and mTOR by this compound leads to a comprehensive blockade of the downstream signaling cascade, affecting key proteins involved in cell growth, proliferation, and survival.
Effects on Akt Phosphorylation and Activation
This compound effectively inhibits the activation of Akt (also known as protein kinase B). medchemexpress.com This is achieved by preventing its phosphorylation at key sites. medchemexpress.comaacrjournals.org Specifically, by inhibiting PI3K, the inhibitor blocks the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is necessary for the recruitment and subsequent phosphorylation of Akt at threonine 308 (T308) by PDK1. nih.govscientificarchives.com Furthermore, by inhibiting mTORC2, the inhibitor prevents the phosphorylation of Akt at serine 473 (S473), which is required for full Akt activation. nih.govscientificarchives.com Studies have shown that dual PI3K/mTOR inhibitors effectively reduce the phosphorylation of Akt at both S473 and T308. aacrjournals.org
Regulation of S6 Kinase (S6K) and Eukaryotic Translation Initiation Factor 4E-Binding Protein 1 (4E-BP1)
The inhibitory action of this compound extends to key downstream effectors of mTORC1, namely S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). medchemexpress.com mTORC1 directly phosphorylates and activates S6K, which in turn promotes protein synthesis. mdpi.com mTORC1 also phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), thereby allowing for cap-dependent translation to proceed. mdpi.comfrontiersin.org By inhibiting mTORC1, this compound prevents the phosphorylation of both S6K and 4E-BP1. medchemexpress.comaacrjournals.org This leads to a reduction in protein synthesis and cell growth. probiologists.com Research has demonstrated that PI3K/mTOR inhibitors effectively suppress the phosphorylation of S6K. medchemexpress.com
Modulation of Other Key Downstream Effectors
The impact of this compound reverberates through the signaling network, affecting other crucial downstream molecules. By inhibiting the PI3K/Akt/mTOR pathway, the inhibitor can influence the activity of transcription factors such as FOXO, which are negatively regulated by Akt. mdpi.com The pathway's inhibition can also impact other signaling cascades, as there is known crosstalk between the PI3K/mTOR and MAPK pathways. aacrjournals.org For instance, inhibition of the PI3K pathway has been shown to sometimes lead to an enhancement of signaling through the Ras/Raf/MEK/ERK pathway. mdpi.com Furthermore, the PI3K/mTOR pathway is a negative regulator of autophagy, so its inhibition can lead to the induction of this cellular process. frontiersin.org
Impact on Intrinsic Pathway Feedback Loops
A crucial aspect of the action of dual PI3K/mTOR inhibitors like this compound is their ability to counteract the negative feedback mechanisms that often limit the effectiveness of single-target inhibitors. nih.govoncotarget.com When mTORC1 is inhibited alone, it can lead to the relief of negative feedback on upstream signaling, resulting in the paradoxical activation of Akt. aacrjournals.orgnih.gov Dual inhibitors, by targeting both PI3K and mTOR, are designed to prevent this reactivation. oncotarget.com
S6K-IRS1 Negative Feedback Loop
The S6K-IRS1 negative feedback loop is a well-established mechanism of resistance to mTORC1 inhibitors. aacrjournals.orgaacrjournals.org Normally, the activation of mTORC1 leads to the phosphorylation of S6 ribosomal protein kinase (S6K). researchgate.net Activated S6K then phosphorylates multiple serine residues on the insulin (B600854) receptor substrate 1 (IRS-1), leading to its degradation. researchgate.netresearchgate.net This degradation of IRS-1 dampens the upstream signaling from insulin and other growth factor receptors to PI3K. aacrjournals.org
When an mTORC1 inhibitor like rapamycin is used, the inhibition of S6K prevents the phosphorylation and subsequent degradation of IRS-1. aacrjournals.org This stabilization of IRS-1 enhances signaling to PI3K, leading to increased Akt activation, which can counteract the therapeutic effects of mTORC1 inhibition. aacrjournals.orgnih.gov
Dual PI3K/mTOR inhibitors, such as this compound, are designed to overcome this feedback loop. By directly inhibiting PI3K in addition to mTOR, they prevent the downstream activation of Akt that would otherwise result from the stabilization of IRS-1. oncotarget.com This simultaneous blockade of both mTOR and PI3K is a key strategy to prevent the adaptive resistance that arises from the S6K-IRS1 feedback mechanism. nih.govoncotarget.com
| Component | Function in Feedback Loop | Effect of mTORC1 Inhibition | Effect of Dual PI3K/mTOR Inhibition |
| mTORC1 | Activates S6K. researchgate.net | Inhibited. | Inhibited. |
| S6K | Phosphorylates and promotes degradation of IRS-1. researchgate.netresearchgate.net | Inhibited, leading to IRS-1 stabilization. aacrjournals.org | Inhibited. |
| IRS-1 | Transmits signals from growth factor receptors to PI3K. mdpi.com | Stabilized, enhancing PI3K signaling. aacrjournals.org | Stabilized, but PI3K is also inhibited. |
| PI3K | Activated by IRS-1, leading to Akt activation. oncotarget.com | Hyperactivated due to IRS-1 stabilization. aacrjournals.org | Directly inhibited. |
| Akt | Key downstream effector promoting cell survival and growth. mdpi.com | Paradoxically activated. aacrjournals.org | Activation is blocked. |
Preclinical Biological Efficacy of Pi3k/mtor Inhibitor 12
Cellular Responses and Phenotypic Effects In Vitro
Inhibition of Cell Proliferation and Growth
A hallmark of PI3K/mTOR inhibitors is their potent ability to suppress the proliferation and growth of cancer cells. This effect is observed across a wide range of tumor types. For instance, the dual inhibitor PF-04691502 effectively inhibited cell proliferation in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cell lines with IC50 values ranging from 0.12 to 0.55 µM. spandidos-publications.com Similarly, LY3023414 demonstrated potent single-agent activity, inhibiting the proliferation of 32 human cancer cell lines, with particular sensitivity noted in breast and mesothelioma cell lines. aacrjournals.org In studies on renal cell carcinoma (RCC), the inhibitor GNE-477 potently inhibited cell growth and viability in primary cultured human RCC cells. aging-us.com The dual inhibitor NVP-BEZ235 has also been shown to arrest the growth of colorectal cancer cells. spandidos-publications.com This broad anti-proliferative activity is a direct consequence of inhibiting the PI3K/AKT/mTOR pathway, which is essential for the survival and proliferation of many human cells. spandidos-publications.com
| Compound | Cell Line(s) | Tumor Type | IC50 (Concentration for 50% Inhibition) |
| PF-04691502 | U-2932, Granta-519, SUDHL-10 | Aggressive B-cell Non-Hodgkin Lymphoma | 0.12 - 0.55 µM |
| LY3023414 | Panel of 32 cell lines | Various (Breast, Mesothelioma, etc.) | < 122 nM in 50% of cell lines |
| PQR309 | Panel of 49 cell lines | Lymphoma | Median: 233 nmol/L |
| SN202 | A498, 786-0, ACHN | Renal Cancer | Dose-dependent inhibition |
| DS | 9 glioma lines, 22 GIC lines | Glioma | < 250 nmol/L |
This table presents a summary of the inhibitory concentrations (IC50) of various dual PI3K/mTOR inhibitors on the proliferation of different cancer cell lines as reported in preclinical studies. aacrjournals.orgnih.govspandidos-publications.comaacrjournals.orgnih.gov
Induction of Apoptosis and Autophagy
PI3K/mTOR inhibitors effectively induce programmed cell death, or apoptosis, in cancer cells. In chronic lymphocytic leukemia (CLL) cells, PF-04691502 induced significant apoptosis, which was associated with the induction of pro-apoptotic proteins Noxa and Puma. ashpublications.org This pro-apoptotic effect has been observed in various cancer models, including glioblastoma and hepatocellular carcinoma. spandidos-publications.comnih.gov For example, treatment of aggressive B-NHL cell lines with PF-04691502 resulted in dose- and time-dependent apoptosis. spandidos-publications.com Similarly, the inhibitor PW-12, a derivative of PIK-75, induced prominent apoptosis in models of MYCN-driven neuroblastoma and medulloblastoma. nih.gov
Regulation of Cell Cycle Progression (e.g., G0/G1 arrest)
The PI3K/AKT/mTOR pathway is a pivotal regulator of the cell cycle. researchgate.net Inhibitors targeting this pathway have been consistently shown to induce cell cycle arrest, primarily at the G0/G1 phase. spandidos-publications.com This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Treatment of aggressive B-NHL cells with PF-04691502 led to a significant increase in the G0/G1 population and a decrease in the S phase population. spandidos-publications.com This effect was associated with a reduction in cyclin D1, a key protein for G1 phase progression. spandidos-publications.com Similarly, the dual inhibitor BEZ235 induced an accumulation of cells in the G1 phase in non-small cell lung cancer (NSCLC) cell models. nih.gov The ability of these inhibitors to arrest the cell cycle is a crucial component of their anti-proliferative mechanism. aacrjournals.orgspandidos-publications.com
Modulation of Cellular Metabolism (e.g., glucose uptake, lipid and protein synthesis)
The PI3K/mTOR pathway is a central hub for the regulation of cellular metabolism, controlling processes like glucose uptake, and the synthesis of proteins and lipids to support cell growth and proliferation. oncotarget.comamegroups.org By inhibiting this pathway, dual inhibitors can profoundly disrupt the metabolic functions of cancer cells. nih.govamegroups.org The pathway promotes glycolysis by increasing glucose uptake and activating key glycolytic enzymes. amegroups.org Inhibition of the pathway can therefore impair a cancer cell's ability to generate energy. Furthermore, mTORC1, a component of the mTOR complex, is a master regulator of protein synthesis. nih.gov Its inhibition directly curtails the production of proteins necessary for cell growth and division. Studies have shown that PI3K/mTOR inhibitors can impair glutamine and serine metabolism, highlighting their broad impact on the metabolic rewiring of cancer cells. nih.gov
Effects on Cell Motility, Migration, and Invasion
The metastatic spread of cancer is driven by the ability of tumor cells to move, migrate, and invade surrounding tissues, processes in which the PI3K/mTOR pathway plays a significant role. nih.govnih.gov Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors can effectively disrupt these functions. The inhibitor PF1502 was shown to decrease cellular adhesion, migration, and invasion in a breast cancer model, even at concentrations that did not affect proliferation. nih.gov In glioblastoma models, the dual inhibitor dactolisib, when combined with standard therapy, significantly inhibited cell migration and invasion. oncotarget.com Similarly, PF-04691502 potently reduced chemokine-mediated motility in CLL cells. ashpublications.org These findings indicate that PI3K/mTOR inhibitors can exert anti-tumor effects by directly targeting the metastatic potential of cancer cells. nih.gov
Efficacy in In Vivo Animal Models
The anti-tumor effects of PI3K/mTOR inhibitors observed in vitro have been successfully translated into significant efficacy in in vivo animal models of various cancers. In a mouse model of chronic lymphocytic leukemia (CLL), treatment with PF-04691502 led to a clear reduction in tumor burden in the blood, bone marrow, spleen, and lymph nodes. ashpublications.org In a genetically engineered mouse model of MYCN-amplified neuroblastoma, the inhibitor PW-12 significantly reduced tumor size and was associated with decreased proliferation and increased apoptosis within the tumors. nih.gov
Dual inhibitors have also shown efficacy against solid tumors in xenograft models. NVP-BEZ235 and ZSTK474 demonstrated antitumor efficacy and improved survival in orthotopic models of glioblastoma. nih.govaacrjournals.org In an ovarian cancer model driven by Kras mutation and Pten deletion, PF-04691502 inhibited tumor growth by 72% after 7 days of treatment. aacrjournals.org Furthermore, the inhibitor SN202 showed dose-dependent inhibition of tumor growth in a renal carcinoma xenograft model without causing significant toxicity. nih.gov These in vivo studies provide strong preclinical evidence for the therapeutic potential of dual PI3K/mTOR inhibitors.
| Compound | Animal Model | Cancer Type | Key Efficacy Findings |
| PF-04691502 | Eµ-TCL1 mouse model | Chronic Lymphocytic Leukemia (CLL) | Significant reduction in tumor burden in blood, bone marrow, spleen, and lymph nodes. ashpublications.org |
| PW-12 | TH-MYCN mouse model | Neuroblastoma | Significant reduction in tumor size; increased apoptosis and decreased proliferation. nih.gov |
| NVP-BEZ235 | U87 orthotopic model | Glioblastoma | Demonstrated antitumor efficacy and improved survival. aacrjournals.org |
| PF-04691502 | KrasG12D; Pten deletion mouse model | Ovarian Cancer | 72% tumor growth inhibition at 7 days. aacrjournals.org |
| SN202 | Renal carcinoma xenograft | Renal Cancer | Dose-dependent tumor growth inhibition. nih.gov |
| DS | U87 and GSC11 orthotopic models | Glioblastoma | Showed efficacy and survival benefit. nih.gov |
This table summarizes the in vivo efficacy of various dual PI3K/mTOR inhibitors in different preclinical animal models of cancer. nih.govnih.govashpublications.orgnih.govaacrjournals.orgaacrjournals.org
The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. celcuity.comoncotarget.commdpi.com Aberrant activation of this pathway, often driven by mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is implicated in promoting cell proliferation, survival, and resistance to therapy. celcuity.comnih.gov Dual inhibitors targeting both PI3K and mTOR have been developed to provide a more comprehensive blockade of this critical signaling cascade. oncotarget.commdpi.com Preclinical studies using xenograft models have demonstrated the broad antitumor activity of PI3K/mTOR Inhibitor-12 across various cancer types.
Antitumor Activity in Xenograft Models
This compound has shown significant single-agent efficacy in multiple preclinical breast cancer models, with the most pronounced effects observed in tumors harboring genetic alterations in the PI3K pathway. celcuity.comaacrjournals.org In xenograft models of breast cancer with HER2 amplification and PIK3CA mutations, such as MDA-MB-361 and BT474, treatment with the inhibitor led to substantial tumor growth inhibition and even tumor regression. celcuity.comaacrjournals.orgaacrjournals.org For instance, in the MDA-MB-361 model, which has elevated HER2 levels and a PIK3CA mutation, the inhibitor not only suppressed tumor growth but also caused the shrinkage of large, established tumors. aacrjournals.org
The antitumor activity is linked to the inhibitor's ability to suppress the phosphorylation of key downstream effectors like Akt and to induce apoptosis. aacrjournals.org Studies in patient-derived xenograft (PDX) models of breast cancer brain metastases further confirmed this efficacy. aacrjournals.org In models with activating PIK3CA mutations, the brain-penetrant dual inhibitor GDC-0084 markedly inhibited tumor growth, whereas tumors with wild-type PIK3CA only experienced growth inhibition. aacrjournals.org This suggests that PIK3CA mutation status may be a key determinant of sensitivity. aacrjournals.orgaacrjournals.org Similarly, the inhibitor GDC-0941 showed excellent antitumor activity in xenograft models with HER2 amplification or PIK3CA mutations. aacrjournals.org The combination of PI3K/mTOR inhibitors with CDK4/6 inhibitors has also shown promise in overcoming acquired resistance in hormone receptor-positive breast cancer models. springermedizin.de
Table 1: Efficacy of this compound in Breast Cancer Xenograft Models
| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| MDA-MB-361 | HER2+, PIK3CA mutant (E545K) | Potent tumor growth inhibition and regression of large tumors. | celcuity.comaacrjournals.org |
| BT474 | HER2+, PIK3CA mutant | Significant tumor growth inhibition and antitumor activity. | aacrjournals.orgnih.gov |
| KPL-4 | HER2 amplified | High sensitivity and tumor growth inhibition. | aacrjournals.org |
| MCF7 | ER+, PIK3CA mutant | Significant growth inhibition. | springermedizin.de |
| Patient-Derived Xenograft (PDX) | PIK3CA mutant | Marked inhibition of brain metastasis growth. | aacrjournals.org |
The PI3K/mTOR pathway is activated in approximately 70% of all ovarian cancers, making it an attractive therapeutic target. aacrjournals.org Preclinical studies have demonstrated the efficacy of dual PI3K/mTOR inhibitors in various ovarian cancer models. aacrjournals.orgfrontiersin.orgnih.gov For example, the inhibitor PF-04691502 showed a concentration-dependent inhibitory activity in ovarian cancer cell lines and antitumor effects in patient-derived ovarian cancer xenograft models. frontiersin.orgnih.gov
In the IGROV1 ovarian cancer xenograft model, which has an activated PI3K pathway, significant tumor growth inhibition was observed following treatment. nih.gov The dual inhibitor PKI-402 was found to inhibit the proliferation of both cisplatin-sensitive (A2780) and cisplatin-resistant (SKOV3) ovarian cancer cell lines. frontiersin.org Furthermore, combination strategies have shown synergistic effects. In models of ovarian clear-cell carcinoma (OCCC), combining the PI3K/mTOR inhibitor GSK458 with arsenic trioxide resulted in synergistic antitumor effects, significantly suppressing tumor growth and enhancing survival compared to monotherapy. aacrjournals.org These findings highlight the potential of PI3K/mTOR inhibition as a therapeutic strategy for ovarian cancer, including chemoresistant subtypes. aacrjournals.orgnih.gov
Table 2: Efficacy of this compound in Ovarian Cancer Xenograft Models
| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| IGROV1 | PI3K pathway activated | 80% tumor growth inhibition. | nih.gov |
| Patient-Derived Xenografts (PDX) | Various | Antitumor activity observed across multiple PDX models. | frontiersin.orgnih.gov |
| A2780 | Cisplatin-sensitive | Inhibition of proliferation. | frontiersin.org |
| SKOV3 | Cisplatin-resistant | Significant inhibition of proliferation. | frontiersin.org |
| OCCC PDX Cultures | PIK3CA, ARID1A mutations common | Synergistic tumor growth suppression when combined with As₂O₃. | aacrjournals.org |
Frequent activation of the PI3K/AKT/mTOR pathway in non-small cell lung cancer (NSCLC) provides a strong rationale for targeted inhibition. nih.gov Preclinical studies have confirmed the antitumor activity of dual PI3K/mTOR inhibitors in lung cancer xenograft models. celcuity.comiiarjournals.org The inhibitor PKI-587 demonstrated tumor growth inhibition in the H1975 NSCLC xenograft model. aacrjournals.org
The dual inhibitor BEZ235 has shown effectiveness in lung cancer cell lines, independent of the mutational status of EGFR, KRAS, PI3K, or AKT. iiarjournals.org In xenograft models of lung cancer, the pan-PI3K inhibitor BKM120 also produced significant antitumor effects. nih.gov Moreover, the inhibitor PF-04691502 showed good antitumor activity in NSCLC cell lines that harbor PIK3CA or KRAS mutations, or have PTEN deletion. nih.gov Some studies suggest that combining PI3K inhibitors with MEK inhibitors could be a promising strategy to overcome potential resistance mechanisms. nih.gov
Table 3: Efficacy of this compound in Lung Cancer Xenograft Models
| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| H1975 | EGFR mutant | Tumor growth inhibition. | celcuity.comaacrjournals.org |
| Various NSCLC Models | PIK3CA mutant, KRAS mutant, PTEN deletion | Antitumor activity demonstrated. | nih.gov |
| General Lung Cancer Models | EGFR/KRAS/PI3K/AKT status independent | Effective tumor cell growth inhibition (BEZ235). | iiarjournals.org |
Glioblastoma (GBM) is characterized by frequent genetic alterations that lead to constitutive activation of the PI3K/mTOR pathway, such as PTEN loss and PI3K mutations. mdpi.comnih.gov A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents. nih.govaacrjournals.org Several dual PI3K/mTOR inhibitors have been specifically designed to be BBB-penetrant and have shown efficacy in preclinical GBM models. mdpi.comnih.gov
In orthotopic xenograft models like U87MG, inhibitors such as PKI-587 and NVP-BEZ235 have demonstrated antitumor efficacy. celcuity.comaacrjournals.orgmdpi.comaacrjournals.org The BBB-penetrant inhibitor DS7423 showed a survival benefit in both U87 and GSC11 orthotopic GBM models, with a preferential effect in cell lines with PI3K mutations or PTEN alterations. nih.gov Similarly, XL765 resulted in a significant reduction in tumor bioluminescence and improved median survival in an intracranial GBM xenograft model. nih.gov Combination therapy has also proven effective; combining a PI3K inhibitor (BKM120) with a MEK inhibitor led to a synergistic effect, increasing apoptosis and survival in a GBM mouse model. biologists.com These studies underscore the potential of targeting the PI3K/mTOR pathway for GBM, particularly with BBB-penetrant compounds. nih.govaacrjournals.org
Table 4: Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| U87MG | PTEN-null | Tumor growth inhibition, prolonged survival. | celcuity.comaacrjournals.orgnih.govmdpi.comaacrjournals.org |
| GBM39 (intracranial) | EGFRvIII variant | >12-fold reduction in tumor bioluminescence, improved survival. | nih.gov |
| GSC11 (orthotopic) | PTEN altered | Efficacy and survival benefit. | nih.gov |
| Pten;p16;K-Ras;LucR (transgenic) | PTEN-deficient | Prolonged overall survival. | aacrjournals.org |
Activation of the PI3K/mTOR signaling pathway is a common feature in various types of lymphoma, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). aacrjournals.orgspandidos-publications.com Preclinical studies have demonstrated that dual PI3K/mTOR inhibitors have potent single-agent activity and can synergize with other targeted agents in lymphoma models. mdpi.comaacrjournals.org
The novel oral inhibitor PQR309 (bimiralisib) showed in vitro activity across a large panel of lymphoma cell lines and was effective in vivo. aacrjournals.org In a xenograft model of ABC-DLBCL (RI-1), PQR309 demonstrated a beneficial effect when combined with the BTK inhibitor ibrutinib, resulting in synergistic antitumor activity. aacrjournals.org Similarly, the inhibitor PF-04691502 effectively inhibited cell proliferation in aggressive B-NHL cell lines by inducing apoptosis and G1 cell cycle arrest. spandidos-publications.com The broad preclinical activity of these dual inhibitors supports their clinical evaluation in patients with relapsed or refractory lymphomas. mdpi.comfrontiersin.org
Table 5: Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Cancer Type | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| RI-1 | ABC-DLBCL | Synergistic activity when combined with ibrutinib. | aacrjournals.org |
| Various B-NHL Cell Lines | DLBCL, MCL | Potent inhibition of cell proliferation, induction of apoptosis. | spandidos-publications.com |
| ALL Xenograft Models | Acute Lymphoblastic Leukemia | Inhibition of leukemia proliferation. | frontiersin.org |
In melanoma, particularly subtypes driven by RAS mutations, the PI3K/mTOR pathway is a critical signaling node. unclineberger.orgaacrjournals.org However, these tumors are often refractory to single-agent therapies. unclineberger.org Preclinical studies in genetically engineered mouse models (GEMM) of melanoma have highlighted the superior efficacy of combination therapies involving PI3K/mTOR inhibitors.
In a RAS-driven, Ink4a/Arf-deficient melanoma GEMM, which is highly resistant to chemotherapy, single-agent treatment with the dual PI3K/mTOR inhibitor BEZ235 did not show significant activity. unclineberger.orgaacrjournals.org However, the combination of BEZ235 with the MEK inhibitor AZD6244 was the only regimen out of 16 tested to produce marked tumor regression and improved survival. unclineberger.orgaacrjournals.org This suggests that concomitant inhibition of both the PI3K/mTOR and MEK pathways is necessary to achieve a significant therapeutic response in RAS-driven melanomas. unclineberger.org Other studies have shown that melanoma cells with specific mTOR mutations can be sensitive to PI3K-AKT inhibitors. nih.gov
Table 6: Efficacy of this compound in Melanoma Xenograft Models
| Xenograft Model | Key Molecular Features | Observed Antitumor Efficacy | Citations |
|---|---|---|---|
| RAS-driven, Ink4a/Arf-deficient GEMM | RAS-mutant | As a single agent, no significant activity. | unclineberger.orgaacrjournals.org |
| RAS-driven, Ink4a/Arf-deficient GEMM | RAS-mutant | In combination with MEK inhibitor (AZD6244), significant tumor regression and improved survival. | unclineberger.orgaacrjournals.org |
| Melanoma cells with mTOR H2189Y mutation | mTOR mutant | Sensitivity to PI3K and AKT inhibitors. | nih.gov |
Pancreatic Cancer Models
The phosphatidylinositol 3-kinase (PI3K)-mTOR pathway is frequently activated in pancreatic ductal adenocarcinoma (PDAC), making it a promising target for therapeutic intervention. oncotarget.comresearchgate.net Preclinical studies using dual PI3K/mTOR inhibitors have demonstrated efficacy in various pancreatic cancer models. In a study involving 35 murine PDAC cell lines, the dual inhibitor Bez235 showed significant potency, with IC50 values for cell viability ranging from as low as 2.4 nmol/L to 30.8 nmol/L after 72 hours of treatment. oncotarget.com The responsiveness of these cells to the inhibitor was found to be modulated by the expression of the extracellular matrix protein Efemp1 and the cyclin-dependent kinase inhibitor p27Kip1. oncotarget.com
In other preclinical investigations, the dual PI3K/mTOR inhibitor NVP-BEZ235 was shown to inhibit the growth of human pancreatic cancer cell lines, including MiaPaCa-2, Panc-1, AsPC-1, and BxPC-3, and was also effective in mouse models of the disease. Furthermore, NVP-BEZ235 demonstrated the potential to enhance the efficacy of both chemotherapy and antiangiogenic therapies in pancreatic cancer models. The rationale for targeting this pathway is underscored by its crucial role in pancreatic cancer pathogenesis, from initiation to progression. researchgate.netnih.gov For instance, early PI3K inhibitors like wortmannin (B1684655) and LY294002 were found to induce apoptosis in a dose-dependent manner in human pancreatic cancer cells. nih.gov
Table 1: In Vitro Efficacy of Bez235 in Murine Pancreatic Cancer Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) values of the PI3K/mTOR inhibitor Bez235 across a panel of murine pancreatic ductal adenocarcinoma (PDAC) cell lines, indicating its potent anti-proliferative activity.
| Cell Line Type | Number of Cell Lines | IC50 Range (nmol/L) | Source |
|---|
Acute Lymphoblastic Leukemia Models
The PI3K/AKT/mTOR signaling pathway is a critical regulator of growth and survival for acute lymphoblastic leukemia (ALL) cells. ashpublications.orgnih.gov Dual PI3K/mTOR inhibitors have shown superior potency in inhibiting ALL cell proliferation in vitro compared to inhibitors that only target mTOR. ashpublications.orgnih.gov For example, the dual inhibitor BEZ235 demonstrated IC50 values in the range of 7–20 nM, which is significantly more potent than the mTOR inhibitor everolimus (B549166) (RAD001). ashpublications.org Another dual inhibitor, BGT226, was also found to be highly effective. ashpublications.orgnih.gov
While potent in halting proliferation, the ability to induce cell death varied between the dual inhibitors. ashpublications.orgnih.gov BGT226 was shown to be a potent inducer of cell death, whereas much higher concentrations of BEZ235 were required to achieve the same effect. ashpublications.orgnih.gov In vivo studies using non-obese diabetic/severe combined immune-deficient (NOD/SCID) mouse xenograft models of human ALL confirmed the activity of these compounds. nih.gov Both BEZ235 and BGT226 extended the survival of mice engrafted with human ALL, although the responses were variable among individual xenografts and were not consistently superior to the effects of everolimus alone. nih.gov
In more specific subtypes like Philadelphia chromosome-like ALL (Ph-like ALL), targeting the PI3K/mTOR pathway has also shown significant promise. ashpublications.org In patient-derived xenograft (PDX) models of Ph-like ALL, the PI3K/mTOR inhibitor gedatolisib (B612122) potently inhibited leukemia proliferation. ashpublications.org The anti-leukemic activity was further enhanced when gedatolisib was combined with other targeted agents, such as the JAK inhibitor ruxolitinib (B1666119) or the ABL inhibitor dasatinib (B193332), demonstrating superior efficacy over monotherapy. ashpublications.org
Table 2: Comparative In Vitro and In Vivo Efficacy of PI3K/mTOR Inhibitors in ALL Models
This table summarizes the preclinical findings for dual PI3K/mTOR inhibitors in Acute Lymphoblastic Leukemia (ALL), highlighting their potency in vitro and their effects on survival in vivo.
| Inhibitor | Model System | Finding | Source |
|---|---|---|---|
| BEZ235 | ALL cell lines | IC50 values of 7-20 nM for proliferation inhibition (3-log greater potency than everolimus). | ashpublications.org |
| BGT226 | ALL cell lines | Potently induced cell death at 1.6 µM. | ashpublications.org |
| BEZ235, BGT226 | NOD/SCID xenografts | Significantly extended survival of ALL-bearing mice, but with variable responses. | nih.gov |
| Gedatolisib | Ph-like ALL PDX models | Potently inhibited leukemia proliferation and decreased leukemia burden in vivo. | ashpublications.org |
Impact on Tumor Growth Inhibition and Survival in Genetically Engineered Mouse Models
Genetically engineered mouse models (GEMMs), which faithfully recapitulate the genetics of human cancers, have been instrumental in evaluating the efficacy of PI3K/mTOR inhibitors. nih.govunclineberger.org In a comprehensive study using a GEMM for RAS-driven, Ink4a/Arf-deficient melanoma, a combination of the dual PI3K/mTOR inhibitor BEZ235 and the MEK inhibitor AZD6244 was uniquely effective, causing significant tumor regression and improving survival where single-agent therapies failed. nih.govunclineberger.org This same combination therapy proved highly active across a diverse range of breast cancer GEMMs, including models for claudin-low, basal-like, and luminal B subtypes, suggesting broad applicability. nih.govunclineberger.org
The efficacy of dual PI3K/mTOR inhibition has also been demonstrated in a GEMM of colorectal cancer with a wild-type PIK3CA gene. plos.org In this model, treatment with NVP-BEZ235 resulted in a notable 43% decrease in tumor size, which contrasted sharply with the 97% increase in tumor size observed in the control group. plos.org This anti-tumor effect was associated with a 56% decrease in cell proliferation. plos.org In brain tumor models, NVP-BEZ235 showed antitumor efficacy and improved survival in an orthotopic glioma model. aacrjournals.org While other inhibitors with better brain penetration showed more pronounced effects in a spontaneous glioblastoma GEMM, these findings support the therapeutic potential of PI3K/mTOR inhibition for central nervous system malignancies. aacrjournals.org Dual PI3K/mTOR inhibitors like NVP-BEZ235 have consistently been shown to inhibit signal transduction and tumor growth in various preclinical models. nih.gov
Table 3: Efficacy of this compound in Genetically Engineered Mouse Models (GEMMs)
This table presents the outcomes of treating various GEMMs with dual PI3K/mTOR inhibitors, showcasing their impact on tumor growth and survival.
| Cancer Type | GEMM | Inhibitor(s) | Key Findings | Source |
|---|---|---|---|---|
| Melanoma | RAS-driven, Ink4a/Arf-deficient | BEZ235 + AZD6244 (MEKi) | Significant tumor regression and improved survival. | nih.govunclineberger.org |
| Breast Cancer | Claudin-low, Basal-like, Luminal B | BEZ235 + AZD6244 (MEKi) | Significant antitumor activity; equal or greater efficacy than other regimens. | nih.govunclineberger.org |
| Colorectal Cancer | PIK3CA Wild-Type | NVP-BEZ235 | 43% decrease in tumor size vs. 97% growth in controls; 56% decrease in proliferation. | plos.org |
Effects on the Tumor Microenvironment and Angiogenesis
PI3K/mTOR inhibitors exert significant effects on the tumor microenvironment (TME), impacting angiogenesis, immune cell populations, and the extracellular matrix. nih.govsemanticscholar.org One of the key effects observed is the modulation of the tumor vasculature. The dual inhibitor BEZ235 was found to induce "vascular normalization," a process characterized by the remodeling of blood vessels to create a more regularized system, which enhances tumor perfusion and oxygenation. aacrjournals.org This remodeling improved the efficacy of radiotherapy, leading to a supra-additive effect in delaying tumor regrowth. aacrjournals.org In a colorectal cancer GEMM, NVP-BEZ235 treatment led to a 75% reduction in angiogenesis, further highlighting the anti-vascular effects of this class of drugs. plos.org
The influence of these inhibitors extends to the complex network of soluble factors that regulate blood vessel formation. oncotarget.com In models of acute myeloid leukemia (AML), PI3K/mTOR inhibitors were shown to decrease the release of pro-angiogenic mediators such as HGF, Ang-1, and VEGF from AML cells, and MMP-2 from both AML cells and surrounding stromal cells. oncotarget.com
Preclinical Applications in Non-Oncological Disease Models
Neuroinflammation Models
The PI3K/mTOR signaling pathway is a critical regulator of neuroinflammatory processes, making it a therapeutic target for neurodegenerative diseases. nih.govmdpi.com Dysregulated PI3K signaling contributes to chronic neuroinflammation. nih.govmdpi.com Preclinical in vitro studies have explored the consequences of inhibiting this pathway. Using the dual PI3K/mTOR inhibitor PF-04691502, researchers treated various neural and glial cell lines (SH-SY5Y, C6, BV-2, and Mo3.13) that were stimulated to induce an inflammatory state. nih.gov The inhibitor was effective in suppressing inflammation, evidenced by a marked decrease in NF-κB and pro-inflammatory cytokine levels. nih.gov Importantly, it also mitigated inflammation-driven cytotoxicity, preserving cell viability. nih.gov
In a cell culture model simulating Parkinson's disease-like toxicity, the same PI3K/mTOR inhibitor demonstrated a potential to alleviate neurodegenerative processes by modulating both neuroinflammatory and apoptotic pathways. nih.gov Other studies have shown that blocking the PI3K-mTOR pathway centrally can produce antinociceptive effects in pain models associated with neuroinflammation. nih.gov General PI3K inhibitors have also shown efficacy in reducing neuroinflammation and microglial activation in animal models of neurodegeneration. mdpi.com These findings underscore the therapeutic promise of targeting the PI3K/mTOR pathway to control the detrimental neuroinflammatory responses central to many neurological disorders. nih.govmdpi.com
Table 4: Effects of PI3K/mTOR Inhibition in In Vitro Neuroinflammation Models
This table outlines the impact of the dual PI3K/mTOR inhibitor PF-04691502 on various cell lines in models of neuroinflammation and neurodegeneration.
| Cell Line | Model | Key Findings | Source |
|---|---|---|---|
| SH-SY5Y, C6, BV-2, Mo3.13 | LPS/IFN-γ Induced Inflammation | Preserved cell viability; Decreased NF-κB and pro-inflammatory cytokine levels. | nih.gov |
Multiple Sclerosis Models
Multiple sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system. nih.gov The PI3K/Akt/mTOR pathway is understood to be significantly involved in the etiopathogenesis of MS, particularly in regulating T-cell responses that drive autoimmunity. nih.govnih.gov Preclinical studies suggest that targeting this pathway could be a valuable therapeutic strategy. nih.govresearchgate.net
Compound Names
| Generic Name/Code | Class |
| 3-Methyladenin (3-MA) | PI3K Inhibitor |
| AS605240 | PI3Kγ Inhibitor |
| AZD2014 | mTORC1/2 Inhibitor |
| AZD6244 | MEK Inhibitor |
| BEZ235 / NVP-BEZ235 / Dactolisib | Dual PI3K/mTOR Inhibitor |
| BGT226 | Dual PI3K/mTOR Inhibitor |
| BKM120 / Buparlisib | Pan-PI3K Inhibitor |
| BYL719 / Alpelisib (B612111) | PI3Kα Inhibitor |
| Dasatinib | ABL/SRC Inhibitor |
| Everolimus / RAD001 | mTORC1 Inhibitor |
| GDC-0941 / Pictilisib | Pan-PI3K Inhibitor |
| GDC-0980 / Apitolisib | Dual PI3K/mTOR Inhibitor |
| Gedatolisib | Dual PI3K/mTOR Inhibitor |
| Idelalisib | PI3Kδ Inhibitor |
| LY294002 | PI3K Inhibitor |
| MK-2206 | AKT Inhibitor |
| PF-04691502 | Dual PI3K/mTOR Inhibitor |
| PQR309 / Bimiralisib (B560068) | Dual PI3K/mTOR Inhibitor |
| Rapamycin / Sirolimus | mTORC1 Inhibitor |
| Ruxolitinib | JAK1/2 Inhibitor |
| Temsirolimus (B1684623) | mTORC1 Inhibitor |
| Wortmannin | PI3K Inhibitor |
| ZSTK474 | PI3K Inhibitor |
mTORopathy Models
mTORopathies are a group of genetic disorders caused by mutations that lead to the hyperactivation of the mTOR signaling pathway. nih.gov These conditions often present with neurological manifestations such as epilepsy, cognitive impairment, and brain malformations. nih.govoup.com Preclinical research in relevant animal models is crucial for evaluating the therapeutic potential of inhibitors targeting the PI3K/mTOR pathway.
In preclinical studies, dual PI3K/mTOR inhibitors have demonstrated effectiveness in models of mTORopathies. For instance, in mouse models with a neuronal-specific ablation of the Tsc1 gene, which leads to mTOR hyperactivation and mimics aspects of Tuberous Sclerosis Complex (TSC), treatment with brain-penetrant mTOR inhibitors has shown significant therapeutic effects. acs.org One such study identified compounds that corrected aberrant mTOR activity in neuronal cell-based models of mTOR hyperactivity. acs.org When tested in the Tsc1 gene knockout mouse model, these inhibitors significantly improved the survival rate of the animals. acs.org
Another potent and selective brain-penetrant mTOR inhibitor, PQR626, was evaluated in mice with a conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO mice). acs.org This model also exhibits features of mTORopathy. Treatment with this inhibitor significantly reduced the mortality associated with the loss of Tsc1. acs.org The efficacy of these inhibitors in such genetically defined models underscores the potential of targeting the PI3K/mTOR pathway to address the underlying pathology of mTORopathies. nih.gov The goal of such interventions is to normalize the pathway's activity, which may be achievable at lower doses than those used in cancer therapy. nih.gov
The table below summarizes findings from preclinical studies of mTOR inhibitors in mTORopathy models.
| Model System | Compound Type | Key Findings | Reference |
| Neuronal cell-based models of mTOR hyperactivity | ATP-competitive mTOR inhibitor | Corrected aberrant mTOR activity | acs.org |
| Tsc1 gene knockout mouse model | ATP-competitive mTOR inhibitor | Significantly improved survival rate | acs.org |
| Tsc1GFAPCKO mouse model | Brain-penetrant mTOR kinase inhibitor (PQR626) | Significantly reduced mortality | acs.org |
Considerations of Brain Penetration and Efflux Transporters in Neurological Models
A significant challenge in the development of therapies for neurological disorders is ensuring that the drug can cross the blood-brain barrier (BBB) in sufficient concentrations to exert its therapeutic effect. nih.govoup.com The BBB is a highly selective barrier that is reinforced by ATP-binding cassette (ABC) efflux transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.govaacrjournals.org These transporters actively pump a wide range of substances, including many kinase inhibitors, out of the brain, thereby limiting their efficacy for central nervous system (CNS) diseases. nih.govaacrjournals.org
The development of effective PI3K/mTOR inhibitors for neurological conditions like mTORopathies must therefore consider the molecule's affinity for these efflux transporters. nih.gov Compounds that are substrates for P-gp and/or BCRP will likely have poor brain penetration and limited therapeutic effect in the CNS. nih.govunimi.it
A comparative study of two dual PI3K/mTOR inhibitors, GDC-0980 and GNE-317, clearly illustrates this point. nih.gov GDC-0980 is a substrate for both P-gp and BCRP, and consequently, its ability to penetrate the brain is severely limited. nih.gov In contrast, GNE-317 was specifically designed to have reduced affinity for these efflux transporters. nih.gov As a result, GNE-317 demonstrated significantly higher brain penetration, which translated into enhanced inhibition of the PI3K/mTOR signaling pathway within the brain. nih.gov This highlights that designing brain-penetrant drugs by minimizing their interaction with efflux transporters is a critical strategy. nih.gov
Similarly, studies on other PI3K/mTOR pathway inhibitors have shown varying degrees of brain penetration depending on their interaction with efflux transporters. For example, the mTOR inhibitor rapamycin and the dual PI3K/mTOR inhibitor NVP-BEZ235 are substrates for ABC transporters, which limits their brain accumulation. aacrjournals.org In contrast, the PI3K inhibitor ZSTK474 is not a substrate for these transporters and therefore achieves better brain penetration. aacrjournals.org
The following table summarizes the characteristics of several PI3K/mTOR pathway inhibitors concerning their interaction with BBB efflux transporters and their resulting brain penetration.
| Compound | Target(s) | Efflux Transporter Substrate | Brain Penetration | Reference |
| GDC-0980 | PI3K/mTOR | P-gp and BCRP | Poor | nih.gov |
| GNE-317 | PI3K/mTOR | Reduced affinity for P-gp and BCRP | Increased | nih.gov |
| Rapamycin | mTOR | P-gp | Limited | aacrjournals.org |
| NVP-BEZ235 | PI3K/mTOR | BCRP | Limited | aacrjournals.org |
| ZSTK474 | PI3K | Not a substrate for P-gp or BCRP | Favorable | aacrjournals.org |
| PQR620 | mTOR | Not specified, but designed for brain penetration | Excellent | acs.orgresearchgate.net |
| PQR626 | mTOR | Not specified, but designed for brain penetration | Excellent | acs.org |
Mechanisms of Resistance to Pi3k/mtor Inhibitor 12 in Preclinical Settings
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the inherent lack of sensitivity of cancer cells to a drug from the outset of treatment. This can be attributed to pre-existing cellular characteristics that allow tumors to bypass the effects of the inhibitor.
Pre-existing Genetic Alterations
Genetic alterations within the tumor can significantly influence its response to PI3K/mTOR inhibitors. Mutations in key signaling molecules can render the targeted pathway constitutively active or activate alternative survival pathways, thereby conferring resistance.
KRAS mutations: Concurrent mutations in genes like KRAS have been implicated in resistance to PI3K/mTOR inhibitors. aacrjournals.org For instance, in colorectal cancer models, tumors with both PIK3CA and KRAS mutations have shown a lack of response to therapy targeting the PI3K/AKT/mTOR pathway. aacrjournals.org Knockdown of KRAS has been shown to sensitize cells to PI3K/mTOR inhibition, highlighting its role in resistance. nih.gov
Specific PIK3CA mutations: While PIK3CA mutations can predict a positive response to PI3K/mTOR inhibitors, the specific type and context of the mutation matter. aacrjournals.orgnih.gov Certain mutations may not confer sensitivity, and amplification of the mutant PIK3CA allele can lead to substantial upregulation of PI3K signaling and subsequent resistance. mdpi.com
PTEN status: The loss or inactivation of the tumor suppressor gene PTEN is a well-established mechanism of resistance. mdpi.comnih.gov PTEN negatively regulates the PI3K pathway; its absence leads to constitutive pathway activation, making cells less dependent on the specific target of the inhibitor. nih.govfrontiersin.org In preclinical models, PTEN loss has been shown to limit the efficacy of PI3Kα inhibitors, a resistance that can be overcome by pan-PI3K inhibitors that also target the p110β isoform. nih.gov
| Genetic Alteration | Effect on PI3K/mTOR Inhibitor Sensitivity | Associated Cancer Models (Preclinical) | Reference |
|---|---|---|---|
| KRAS Mutations | Mediate resistance | Colorectal Cancer, Various solid tumors | aacrjournals.org |
| PIK3CA Amplification | Upregulation of PI3K signaling leading to resistance | Breast Cancer | mdpi.com |
| PTEN Loss/Inactivation | Constitutive PI3K pathway activation leading to resistance | Breast Cancer, Endometrial Cancer, Prostate Cancer | mdpi.comnih.gov |
Activation of Compensatory Signaling Pathways
Cancer cells can exhibit intrinsic resistance through the activation of parallel signaling pathways that compensate for the inhibition of the PI3K/mTOR pathway. This signaling crosstalk allows the tumor to maintain its growth and survival.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial survival pathway that can be activated to bypass PI3K/mTOR inhibition. nih.govnih.gov Inhibition of the PI3K/mTOR pathway can sometimes lead to the activation of the RAS/MEK/ERK cascade, a key component of the MAPK pathway, thereby promoting resistance. nih.govmagtechjournal.com
HER3 Signaling: Upregulation of receptor tyrosine kinases such as Human Epidermal Growth Factor Receptor 3 (HER3) can mediate resistance. aacrjournals.org Inhibition of the PI3K pathway can lead to increased transcription of HER3, which in turn can reactivate PI3K signaling and activate other growth pathways. aacrjournals.org
IGF1R Signaling: Similar to HER3, the Insulin-like Growth Factor 1 Receptor (IGF1R) can also be upregulated in response to PI3K inhibition. aacrjournals.orgnih.gov This upregulation, often mediated by the transcription factor FOXO3a, provides an alternative route for activating the PI3K pathway and promoting cell survival. aacrjournals.org
| Compensatory Pathway | Mechanism of Activation | Effect on Resistance | Reference |
|---|---|---|---|
| MAPK (RAS/MEK/ERK) | Activation in response to PI3K/mTOR inhibition | Promotes cell survival and proliferation, bypassing the inhibitor's effect | nih.govmagtechjournal.com |
| HER3 | Increased transcription and expression following PI3K inhibition | Reactivates PI3K signaling and other growth pathways | aacrjournals.org |
| IGF1R | Upregulation mediated by FOXO3a in response to PI3K inhibition | Provides an alternative input to activate the PI3K pathway | aacrjournals.orgnih.gov |
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that are initially sensitive to treatment. Over time, under the selective pressure of the drug, cancer cells can evolve and develop new mechanisms to evade its effects.
Bypass Pathway Activation and Relief of Negative Feedback Loops
A common mechanism of acquired resistance is the activation of bypass signaling pathways that are not targeted by the inhibitor. Additionally, the inhibition of the PI3K/mTOR pathway can disrupt negative feedback loops, leading to the paradoxical reactivation of pro-survival signals.
Inhibition of mTORC1, a component of the mTOR pathway, can relieve a negative feedback loop that normally suppresses the activity of receptor tyrosine kinases (RTKs) like the insulin (B600854) receptor. nih.govaacrjournals.org This relief leads to the stabilization of insulin receptor substrate 1 (IRS-1), which in turn can enhance PI3K and AKT activity, counteracting the effect of the inhibitor. nih.govaacrjournals.org Similarly, dual PI3K/mTOR inhibitors can induce feedback activation of other pathways, such as the JAK2/STAT5 pathway in triple-negative breast cancer models. nih.gov
Drug Efflux Mediated by ATP-Binding Cassette (ABC) Transporters
Cancer cells can acquire resistance by actively pumping the drug out of the cell, thereby reducing its intracellular concentration to sub-therapeutic levels. This process is often mediated by ATP-binding cassette (ABC) transporters.
Overexpression of ABC transporters, such as ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as BCRP), has been shown to confer resistance to PI3K/mTOR inhibitors. researchgate.netcapes.gov.brnih.gov Preclinical studies have demonstrated that the intracellular accumulation of dual PI3K/mTOR inhibitors can be significantly reduced by the efflux function of ABCB1 and ABCG2. researchgate.netnih.gov This reduced drug concentration leads to decreased efficacy in inhibiting the PI3K pathway and inducing cell cycle arrest. researchgate.net
MYC Activation
The oncoprotein MYC plays a critical role in cell growth and proliferation and its activation has been identified as a significant driver of acquired resistance to PI3K/mTOR inhibitors. nih.govrupress.orgnih.gov
In various preclinical models, including breast and prostate cancer, amplification or overexpression of the MYC gene has been observed in tumors that have developed resistance to PI3K/mTOR inhibitors. nih.govrupress.orgpnas.org MYC activation can bypass the pharmacological inhibition of the PI3K/mTOR pathway by promoting the translation of proteins essential for cell growth, such as ribosomal proteins. rupress.orgpnas.org Furthermore, MYC can confer resistance to both pan-PI3K inhibitors and dual PI3K/mTOR inhibitors. pnas.org
| Acquired Resistance Mechanism | Key Molecules/Pathways Involved | Consequence | Reference |
|---|---|---|---|
| Bypass Pathway Activation and Relief of Negative Feedback Loops | IRS-1, PI3K, AKT, JAK2/STAT5 | Paradoxical reactivation of pro-survival signaling | nih.govaacrjournals.org |
| Drug Efflux | ABC Transporters (ABCB1, ABCG2) | Reduced intracellular drug concentration | researchgate.netnih.gov |
| MYC Activation | MYC gene amplification/overexpression | Bypasses PI3K/mTOR inhibition by promoting protein translation | nih.govrupress.orgpnas.org |
Matrix-Associated Adaptive Responses in 3D Cell Culture Models
In preclinical studies utilizing three-dimensional (3D) cell culture models, which more closely mimic the in vivo tumor microenvironment, a significant mechanism of resistance to dual PI3K/mTOR inhibitors has been identified. This resistance is specifically observed in cancer cells that remain attached to the extracellular matrix (ECM). While PI3K/mTOR inhibition can induce apoptosis in cells deprived of matrix contact, particularly those in the inner mass of a spheroid culture, matrix-attached cells exhibit an adaptive resistance. nih.govnih.gov This phenomenon highlights the critical role of the tumor niche in mediating therapeutic response.
The resistance of these matrix-attached cells is not due to a lack of drug efficacy on its primary targets, but rather to the initiation of a drug-induced adaptive response. This response involves the upregulation of various pro-survival cellular programs. nih.govnih.gov Research has shown that this adaptive mechanism is multifaceted, involving both transcriptional and translational reprogramming.
A key transcriptional component of this resistance is mediated by the FOXO family of transcription factors. nih.govnih.gov Inhibition of the PI3K/mTOR pathway leads to the activation of FOXO transcription factors, which in turn drive the expression of several receptor tyrosine kinases (RTKs) such as EGFR and IGF1R. nih.govmdpi.com This upregulation of RTKs can reactivate survival signaling, thereby circumventing the effects of the PI3K/mTOR inhibitor.
In addition to transcriptional changes, adaptive resistance in matrix-attached cells also involves cap-independent translation. nih.govnih.gov This allows the cells to continue synthesizing key survival proteins even when the canonical cap-dependent translation is inhibited by the mTOR blockade. The eukaryotic initiation factor 4E (eIF4E), a critical component of cap-dependent translation, has been identified as a potential mediator of resistance when its gene is amplified. aacrjournals.org
The table below summarizes the key molecular players and pathways involved in matrix-associated adaptive resistance to PI3K/mTOR inhibitors in 3D cell culture models.
| Component | Role in Resistance | Supporting Evidence |
| Extracellular Matrix (ECM) Attachment | Provides a survival niche for cancer cells, protecting them from drug-induced apoptosis. | Matrix-attached cells in 3D spheroids are resistant to PI3K/mTOR inhibition, while inner, matrix-deprived cells undergo apoptosis. nih.govnih.gov |
| FOXO Transcription Factors | Activated upon PI3K/mTOR inhibition, leading to the transcription of pro-survival genes. nih.gov | Decreased phosphorylation of FOXO is observed following treatment, enhancing its nuclear activity. mdpi.com |
| Receptor Tyrosine Kinases (RTKs) | Upregulated by FOXO, leading to the reactivation of survival signaling pathways. | Increased expression of EGFR, HER2, c-KIT, and IGF1R is seen in resistant cells. nih.govmdpi.com |
| Cap-Independent Translation | Allows for the continued synthesis of survival proteins despite mTOR inhibition. | Drug-induced upregulation of cellular survival programs involves cap-independent translation. nih.govnih.gov |
| Bcl-2 | An anti-apoptotic protein whose inhibition can abrogate resistance. | Inhibition of Bcl-2, in combination with a PI3K/mTOR inhibitor, overcomes resistance. nih.gov |
Cell Cycle-Related Mechanisms
Resistance to PI3K/mTOR inhibitors can also be mediated by alterations in the cell cycle machinery. While these inhibitors are designed to halt proliferation by blocking signals that promote cell growth and division, cancer cells can develop mechanisms to bypass these blocks.
One prominent mechanism involves the dysregulation of key cell cycle regulators. For instance, loss-of-function mutations in the Retinoblastoma (RB1) gene or the FAT1 tumor suppressor gene have been implicated in resistance. frontiersin.org Additionally, the overexpression or amplification of Cyclin E1 (CCNE1) and Cyclin-Dependent Kinase 6 (CDK6) can drive cell cycle progression independently of PI3K/mTOR signaling. frontiersin.org
Furthermore, PI3K/mTOR-mediated activation of CDK2 has been identified as a potential resistance mechanism. frontiersin.org The PI3K/mTOR pathway and the cell cycle are intricately linked, and compensatory activation of one can overcome the inhibition of the other. For example, mTORC1/2 inhibition has been shown to suppress Rb phosphorylation and E2F-mediated transcription in cells resistant to CDK4/6 inhibitors, suggesting a reciprocal relationship that can be exploited by cancer cells to develop resistance. frontiersin.org
Studies with specific dual PI3K/mTOR inhibitors have shown that a primary response to treatment can be cell cycle arrest, typically in the G1 phase. aacrjournals.org However, the emergence of resistance is often associated with the ability of cancer cells to overcome this G1 block and re-enter the cell cycle. This can be driven by the upregulation of oncogenes such as c-MYC, which is a key regulator of cell proliferation. aacrjournals.orgaacrjournals.org The activation of c-MYC can uncouple proliferation from the PI3K/mTOR pathway, rendering inhibitors less effective. aacrjournals.org
The following table details some of the key cell cycle-related molecules and their roles in mediating resistance to PI3K/mTOR inhibitors.
| Molecule/Pathway | Alteration | Effect on Resistance |
| RB1 | Loss-of-function mutation | Allows cells to bypass the G1/S checkpoint, promoting proliferation despite PI3K/mTOR inhibition. frontiersin.org |
| FAT1 | Loss-of-function mutation | Contributes to resistance, though the precise mechanism is still under investigation. frontiersin.org |
| CDK6 | Overexpression or amplification | Drives cell cycle progression, overriding the anti-proliferative effects of PI3K/mTOR inhibitors. frontiersin.org |
| CCNE1 | Overexpression or amplification | Promotes entry into the S phase, contributing to uncontrolled proliferation. frontiersin.org |
| CDK2 | PI3K/mTOR-mediated activation | Can provide an alternative pathway for cell cycle progression when other drivers are inhibited. frontiersin.org |
| c-MYC | Upregulation/Activation | Uncouples cell proliferation from dependence on the PI3K/mTOR pathway. aacrjournals.orgaacrjournals.org |
Preclinical Combination Therapeutic Strategies Involving Pi3k/mtor Inhibitor 12
Rationale for Combination Approaches
A primary driver for employing combination therapies is to overcome both intrinsic and acquired resistance to single-agent treatments. Cancer cells can develop resistance to PI3K/mTOR pathway inhibitors through various mechanisms. aacrjournals.org One common mechanism is the activation of parallel pro-survival signaling pathways. aacrjournals.org When the PI3K/mTOR pathway is blocked, cancer cells can compensate by upregulating alternative routes, such as the MAPK/ERK pathway, to maintain their growth and survival. aacrjournals.org This provides a strong rationale for the dual targeting of both pathways to prevent this escape mechanism. aacrjournals.orgaacrjournals.org
Preclinical evidence with various dual PI3K/mTOR inhibitors demonstrates that this strategy can enhance efficacy. Combining PI3K/mTOR inhibitors with agents that target these escape pathways can lead to synergistic effects, resulting in greater tumor growth inhibition and induction of apoptosis than either agent alone. nih.govaacrjournals.org Furthermore, in cancers where resistance to other targeted therapies (like HER2 or ABL inhibitors) is driven by the reactivation of the PI3K/mTOR pathway, adding a dual inhibitor can resensitize tumors to the initial therapy. cancernetwork.comfrontiersin.orgashpublications.org This approach aims to create a more durable and profound antitumor response. nih.gov
Combining therapeutic agents with complementary, or synergistic, modes of action is a cornerstone of modern oncology. The PI3K/mTOR pathway and other major signaling cascades, such as the RAS/MEK/ERK pathway, are often described as "semi-parallel" and share extensive crosstalk. aacrjournals.org While PI3K/mTOR is central to cell growth, metabolism, and survival, the MEK/ERK pathway is also a key regulator of cell proliferation and differentiation. mdpi.com Inhibiting these two pathways simultaneously can attack the cancer cell's signaling network from multiple angles. aacrjournals.org This multi-pronged attack can lead to enhanced apoptosis and a more significant reduction in tumor cell proliferation compared to single-pathway inhibition. plos.org
For example, the combination of a PI3K/mTOR inhibitor with a MEK inhibitor has shown enhanced anti-proliferative effects in various preclinical cancer models, including colorectal and breast cancer. plos.org Similarly, in leukemias driven by specific kinase mutations like BCR-ABL, the addition of a PI3K/mTOR inhibitor can augment the effects of a primary inhibitor (like an ABL inhibitor) by shutting down a key downstream survival pathway that the cancer cell relies upon. ashpublications.org This strategy of targeting distinct but interconnected pathways is designed to achieve a more comprehensive and lasting therapeutic effect.
Combinations with Other Targeted Agents
The combination of PI3K/mTOR and MEK/ERK pathway inhibitors is a well-supported preclinical strategy based on the significant crosstalk between these two pathways. aacrjournals.org Inhibition of the PI3K/mTOR pathway can sometimes lead to a compensatory activation of the MEK/ERK pathway, which can mitigate the therapeutic effect. aacrjournals.org Therefore, simultaneously blocking both pathways is a rational approach to overcome this resistance mechanism. mdpi.comashpublications.org
Preclinical studies involving other dual PI3K/mTOR inhibitors have demonstrated the potential of this strategy. For instance, the combination of the dual PI3K/mTOR inhibitor PF-04691502 with the MEK inhibitor PD-0325901 resulted in synergistic anti-proliferative activity and enhanced tumor growth reduction in colorectal cancer models. plos.org Similarly, combining the dual inhibitor BEZ235 with the MEK inhibitor pimasertib (B605615) led to significant tumor growth delays in other cancer models. mdpi.com
However, specific preclinical data on the combination of PI3K/mTOR Inhibitor-12 with MEK/ERK pathway inhibitors is not available in the public scientific literature.
Table 1: Representative Preclinical Data for PI3K/mTOR and MEK/ERK Inhibitor Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)
| Dual PI3K/mTOR Inhibitor | MEK Inhibitor | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| PF-04691502 | PD-0325901 | Colorectal Cancer | Enhanced anti-proliferative effects and tumor growth reduction. | plos.org |
| BEZ235 | Pimasertib | Colorectal Cancer | Significant tumor growth delays and increased survival. | mdpi.com |
| BEZ235 | AZD6244 | Acute Myeloid Leukemia | Additive effect on decreasing viable cell numbers and inducing apoptosis. | ashpublications.org |
In HER2-positive breast cancer, acquired resistance to HER2-targeted therapies like trastuzumab and lapatinib (B449) is a significant clinical challenge. cancernetwork.comaacrjournals.org A key mechanism of this resistance is the hyperactivation of the PI3K/mTOR signaling pathway, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN. cancernetwork.comfrontiersin.org This provides a strong biological rationale for combining a PI3K/mTOR inhibitor with an anti-HER2 agent to overcome resistance. aacrjournals.orgcancernetwork.comaacrjournals.org
Preclinical studies have validated this approach. For example, the dual PI3K/mTOR inhibitor BEZ235 showed antitumor activity in trastuzumab-resistant breast cancer cell lines. cancernetwork.com In various models of trastuzumab and lapatinib resistance, combining a PI3K/mTOR inhibitor with an anti-HER2 therapy led to increased apoptosis and synergistic induction of cell death. aacrjournals.orgaacrjournals.org Combining lapatinib with the dual mTORC1/2 inhibitor INK-128 resulted in durable tumor shrinkage in HER2-positive breast cancer models that were refractory to anti-HER2 therapy alone. aacrjournals.org
Specific preclinical studies evaluating the combination of this compound with HER2-targeted therapies have not been reported in the available scientific literature.
Table 2: Representative Preclinical Data for PI3K/mTOR and HER2-Targeted Therapy Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)
| PI3K/mTOR Inhibitor | HER2-Targeted Therapy | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| BEZ235 | Trastuzumab | Trastuzumab-Resistant Breast Cancer | Overcame resistance and inhibited tumor growth. | cancernetwork.comaacrjournals.org |
| INK-128 | Lapatinib | Trastuzumab/Lapatinib-Resistant Breast Cancer | Synergistic induction of cell death and tumor regression. | aacrjournals.org |
In certain hematologic malignancies, such as Philadelphia chromosome-like acute lymphoblastic leukemia (Ph-like ALL), the JAK/STAT and PI3K/mTOR pathways are constitutively active and drive leukemic cell proliferation. ashpublications.org Similarly, in chronic myeloid leukemia (CML), the BCR-ABL fusion protein activates multiple downstream pathways, including PI3K/mTOR. nih.gov This makes dual inhibition of the primary driver kinase (like JAK or ABL) and the critical PI3K/mTOR survival pathway a rational therapeutic strategy. nih.govashpublications.org
Preclinical research has shown that this combination approach holds significant promise. In Ph-like ALL patient-derived xenograft (PDX) models, the combination of the dual PI3K/mTOR inhibitor gedatolisib (B612122) with either the JAK inhibitor ruxolitinib (B1666119) or the ABL inhibitor dasatinib (B193332) showed superior efficacy compared to either inhibitor alone, resulting in more effective leukemia inhibition and enhanced survival. ashpublications.org The rationale is that while the JAK or ABL inhibitor targets the primary oncogenic driver, the PI3K/mTOR inhibitor shuts down a crucial downstream signaling node, preventing cellular escape and enhancing cell death. nih.govashpublications.org
There is no publicly available preclinical data regarding the combination of this compound with JAK or ABL inhibitors.
Table 3: Representative Preclinical Data for PI3K/mTOR and JAK/ABL Inhibitor Combinations (Note: Data shown is for other representative dual PI3K/mTOR inhibitors, as specific data for this compound is not publicly available.)
| Dual PI3K/mTOR Inhibitor | Kinase Inhibitor | Cancer Model | Observed Effect | Reference |
|---|---|---|---|---|
| Gedatolisib | Ruxolitinib (JAK inhibitor) | Ph-like ALL (CRLF2/JAK-mutant) | Superior efficacy, more effective ALL proliferation inhibition. | ashpublications.org |
| Gedatolisib | Dasatinib (ABL inhibitor) | Ph-like ALL (ABL/PDGFR-mutant) | Superior efficacy compared to monotherapy. | ashpublications.org |
Poly (ADP-ribose) Polymerase (PARP) Inhibitors
The combination of PI3K/mTOR pathway inhibitors with Poly (ADP-ribose) Polymerase (PARP) inhibitors has emerged as a promising strategy in preclinical cancer models. This approach is based on the rationale that inhibiting the PI3K pathway can induce a state of "BRCAness," rendering cancer cells, particularly those with wild-type BRCA genes, susceptible to PARP inhibitors. frontiersin.org
Preclinical studies have demonstrated that the combination of a PI3K inhibitor, such as BKM120, with the PARP inhibitor olaparib (B1684210) results in synergistic antitumor effects in various cancer types, including breast and ovarian cancers. frontiersin.orgnih.govnih.gov This synergistic activity is observed in cancer cells regardless of their PIK3CA or BRCA mutational status. nih.gov The proposed mechanism involves the PI3K inhibitor's ability to downregulate the expression of key proteins in the homologous recombination (HR) DNA repair pathway, such as BRCA1 and BRCA2. frontiersin.orgnih.gov This impairment of HR repair creates a synthetic lethal interaction with PARP inhibition.
Mechanistically, treatment with a PI3K inhibitor leads to an accumulation of DNA double-strand breaks. nih.gov In preclinical models of ovarian cancer with wild-type PIK3CA, the combination of BKM120 and olaparib led to a significant reduction in cell proliferation and survival. nih.gov This was accompanied by a marked decrease in the levels of phosphorylated S6 ribosomal protein (a downstream effector of mTOR), indicating effective PI3K pathway inhibition, and a downregulation of BRCA proteins, leading to impaired DNA damage response. nih.gov
Furthermore, in small cell lung cancer (SCLC) models, inhibition of PARP was found to activate the PI3K/mTOR pathway, suggesting a feedback loop that could be exploited therapeutically. plos.org The combination of a PARP inhibitor and the PI3K inhibitor BKM120 demonstrated a greater than additive effect in SCLC animal models. plos.org
The table below summarizes key findings from preclinical studies combining PI3K/mTOR and PARP inhibitors.
| Cancer Type | PI3K/mTOR Inhibitor | PARP Inhibitor | Key Findings |
| Breast Cancer (BRCA1-related) | Buparlisib (BKM120) | Olaparib | Delayed tumor proliferation in mouse models. frontiersin.org |
| Ovarian Cancer (wild-type PIK3CA) | BKM120 | Olaparib | Synergistic inhibition of cell growth; downregulation of BRCA. nih.gov |
| Ovarian Cancer (PIK3CA mutant) | BKM120 | Olaparib | Synergistic inhibition of proliferation, survival, and invasion. nih.govoncotarget.com |
| Small Cell Lung Cancer | BKM120 | Talazoparib | Greater than additive antitumor effect in animal models. plos.org |
Immune Checkpoint Inhibitors
The interplay between the PI3K/mTOR pathway and the immune system provides a strong rationale for combining PI3K/mTOR inhibitors with immune checkpoint inhibitors (ICIs). The PI3K pathway is a critical regulator of the tumor microenvironment, influencing the function of various immune cells. frontiersin.org Preclinical evidence suggests that inhibiting this pathway can enhance anti-tumor immune responses, potentially overcoming resistance to ICI therapy. frontiersin.orgmdpi.com
In preclinical breast cancer models, combining PI3K/mTOR inhibitors with ICIs has shown synergistic anticancer effects. frontiersin.org For instance, the dual PI3K/mTOR inhibitor gedatolisib, when combined with anti-CTLA-4 and anti-PD-1 antibodies, resulted in approximately 85% inhibition of tumor growth in a PyMT breast cancer model. mdpi.com This effect was associated with durable dendritic cell, T-cell, and natural killer (NK)-cell responses both systemically and within the tumor microenvironment. mdpi.com
Similarly, the pan-PI3K inhibitor copanlisib (B1663552) in combination with ICI led to partial remission of PyMT breast tumors, which was linked to an increase in activated CD8+ cytotoxic T cells in the tumor. mdpi.com The mTOR inhibitor rapamycin (B549165) has also been shown to enhance the efficacy of anti-PD-L1 mAb treatment in an oral cavity cancer model, an effect dependent on CD8+ T cells. aacrjournals.org
The rationale for this combination extends to melanoma, where there is extensive crosstalk between the PI3K/AKT/mTOR pathway and immune signaling. scientificarchives.com Preclinical studies have demonstrated anti-tumor activity with the combination of mTOR inhibitors like everolimus (B549166) or temsirolimus (B1684623) and checkpoint inhibitors. scientificarchives.com
The table below presents a summary of preclinical findings on the combination of PI3K/mTOR inhibitors and ICIs.
| Cancer Type | PI3K/mTOR Inhibitor | Immune Checkpoint Inhibitor | Key Findings |
| Breast Cancer | Gedatolisib | αCTLA4 + αPD1 | ~85% inhibition of tumor growth; durable immune response. mdpi.com |
| Breast Cancer | Copanlisib | ICI | Partial tumor remission; increased activated CD8+ T cells. mdpi.com |
| Oral Cavity Cancer | Rapamycin | PD-L1 mAb | Enhanced immediate and durable tumor control. aacrjournals.org |
| Melanoma | Everolimus/Temsirolimus | Checkpoint Inhibitors | Preclinical anti-tumor activity. scientificarchives.com |
CDK4/6 Inhibitors
The combination of PI3K/mTOR inhibitors with Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors is a therapeutic strategy grounded in the frequent co-activation and crosstalk between the PI3K/AKT/mTOR and CDK-Rb-E2F signaling pathways in cancer. mdpi.com Preclinical studies in various cancer models, including breast and colorectal cancer, have demonstrated synergistic anti-tumor effects with this combination. mdpi.comnih.govmdpi.com
In hormone receptor-positive (HR+)/HER2- breast cancer models, the triplet combination of the PI3K/mTOR inhibitor gedatolisib, the CDK4/6 inhibitor palbociclib, and the estrogen receptor antagonist fulvestrant (B1683766) was significantly more effective at inhibiting cell growth in vitro and in vivo compared to single agents or the palbociclib/fulvestrant doublet. mdpi.com This triplet combination was effective in both treatment-naïve and treatment-resistant cell lines, irrespective of their PIK3CA/PTEN mutational status. mdpi.com
In colorectal cancer (CRC) cell lines, the combination of the PI3K inhibitor alpelisib (B612111) and the CDK4/6 inhibitor ribociclib (B560063) showed a synergistic anti-proliferative effect across different mutational statuses (PIK3CA/KRAS wild-type, KRAS-mutated, PIK3CA-mutated, and PIK3CA/KRAS-mutated). mdpi.com This combination led to a simultaneous decrease in phosphorylated Rb, AKT, and S6 levels, indicating a more comprehensive suppression of both pathways. mdpi.com In vivo studies using CRC xenografts confirmed a significant reduction in tumor growth with the combination therapy. mdpi.com
The table below summarizes preclinical research findings for the combination of PI3K/mTOR and CDK4/6 inhibitors.
| Cancer Type | PI3K/mTOR Inhibitor | CDK4/6 Inhibitor | Key Findings |
| Breast Cancer (HR+/HER2-) | Gedatolisib | Palbociclib | Significant synergistic growth inhibition in vitro and in vivo. mdpi.com |
| Colorectal Cancer | Alpelisib | Ribociclib | Synergistic anti-proliferative effect; significant tumor growth reduction in xenografts. mdpi.com |
| Colorectal Cancer | Gedatolisib | Palbociclib | Combination did not increase pRb levels, consistent with previous findings. nih.gov |
| Breast Cancer (TNBC) | Alpelisib | Ribociclib | Synergistic effect in Rb-proficient TNBC cell lines. frontiersin.org |
Sonic Hedgehog (Shh) Pathway Inhibitors
The interaction between the PI3K/mTOR and the Sonic Hedgehog (Shh) signaling pathways has been identified as a mechanism of resistance to Shh pathway inhibitors, providing a strong rationale for their combined inhibition. stanford.edufrontiersin.org Preclinical studies, particularly in models of medulloblastoma, have shown that targeting both pathways can delay or overcome resistance to Smoothened (SMO) inhibitors. stanford.edumdpi.com
In preclinical medulloblastoma models, resistance to the SMO inhibitor erismodegib (B1684314) was associated with the upregulation of the PI3K signaling pathway. stanford.edu Combination therapy with erismodegib and the PI3K inhibitor NVP-BKM120 delayed the development of tumor resistance in allografted mouse medulloblastomas. stanford.edu An even greater effect was observed when erismodegib was combined with the dual PI3K/mTOR inhibitor NVP-BEZ235, which more effectively suppressed S6K1 phosphorylation and tumor resistance. stanford.edumdpi.com
The crosstalk between these two pathways is complex. In some contexts, PI3K/AKT signaling can promote Hedgehog signaling downstream of SMO. frontiersin.org In basal cell carcinoma (BCC), a cancer driven by the Hedgehog pathway, PI3K inhibition with BKM120 reduced tumor cell growth. frontiersin.org While in this specific study the effect on Hedgehog signaling itself was not significant, it highlights the potential of targeting the PI3K pathway in Hedgehog-driven cancers. frontiersin.org
The table below details key preclinical findings on the combination of PI3K/mTOR and Shh pathway inhibitors.
| Cancer Type | PI3K/mTOR Inhibitor | Shh Pathway Inhibitor | Key Findings |
| Medulloblastoma | NVP-BKM120 | Erismodegib | Delayed tumor resistance in allografted mouse models. stanford.edu |
| Medulloblastoma | NVP-BEZ235 | Erismodegib | Suppressed S6K1 phosphorylation and tumor resistance more effectively than PI3K inhibition alone. stanford.edumdpi.com |
| Myeloid Leukemia | GANT61 (GLI inhibitor) | mTOR inhibitor | Demonstrated efficacy in preclinical studies. mdpi.com |
| Rhabdomyosarcoma | GANT61 (GLI inhibitor) | mTOR inhibitor | Demonstrated efficacy in preclinical studies. mdpi.com |
Combinations with Conventional Chemotherapy
The combination of PI3K/mTOR inhibitors with conventional cytotoxic chemotherapy has been explored in numerous preclinical studies. The primary goals of this strategy are to enhance the efficacy of chemotherapy and to overcome chemoresistance, a major challenge in cancer treatment.
Chemo-sensitizing Effects
Inhibition of the PI3K/mTOR pathway has been shown to sensitize various cancer cell types to the cytotoxic effects of conventional chemotherapy. frontiersin.orgnih.govnih.gov For instance, in breast cancer cell lines, the pan-PI3K inhibitor BKM120 demonstrated a synergistic effect when combined with doxorubicin. frontiersin.org Similarly, the dual PI3K/mTOR inhibitor IBL-302 enhanced the effects of cisplatin (B142131), doxorubicin, and etoposide (B1684455) in preclinical neuroblastoma models. embopress.org
Preclinical studies in ovarian cancer have also suggested a role for PI3K pathway inhibitors in modulating chemotherapy sensitivity. glowm.com However, some studies have raised concerns about potential antagonism, as the G1 cell cycle arrest induced by PI3K inhibitors could theoretically undermine the efficacy of chemotherapeutic agents that target cells in the S or G2 phase. glowm.com Despite this, early clinical data have not shown evidence of antagonism. glowm.com
The table below provides examples of the chemo-sensitizing effects observed in preclinical studies.
| Cancer Type | PI3K/mTOR Inhibitor | Chemotherapy Agent | Key Findings |
| Breast Cancer | BKM120 | Doxorubicin | Synergistic anti-proliferative effect. frontiersin.org |
| Neuroblastoma | IBL-302 | Cisplatin, Doxorubicin, Etoposide | Enhanced cytotoxic effect. embopress.org |
| Various Cancers | LY294002 | Taxanes, Vinca alkaloids | Increased cytotoxicity. nih.gov |
Impact on DNA Repair Mechanisms
The PI3K/mTOR pathway is implicated in the regulation of DNA damage response and repair mechanisms, which can influence the efficacy of DNA-damaging chemotherapeutic agents. oncotarget.comnih.gov By inhibiting this pathway, it is possible to impair a cell's ability to repair chemotherapy-induced DNA damage, thereby enhancing cell death.
In ovarian cancer models, the combination of a PI3K inhibitor (BKM120) and a PARP inhibitor (Olaparib), which also targets DNA repair, resulted in an exacerbated DNA damage response compared to either agent alone. oncotarget.com This was evidenced by increased markers of DNA damage. This finding suggests that inhibiting the PI3K pathway can create vulnerabilities in the DNA repair machinery that can be exploited by other DNA-damaging agents.
While direct studies on the combination of "this compound" with conventional chemotherapy focusing solely on DNA repair mechanisms are limited in the provided context, the known role of the PI3K pathway in DNA repair provides a strong biological basis for this therapeutic strategy. nih.gov
Research Methodologies and Biomarker Discovery in Pi3k/mtor Inhibitor 12 Studies
In Vitro Model Systems
In vitro models are fundamental in the preclinical evaluation of novel therapeutic agents, providing a controlled environment to study the direct effects of compounds on cancer cells. For PI3K/mTOR Inhibitor-12, a variety of in vitro systems have been employed to elucidate its mechanism of action and identify potential biomarkers of response.
Two-Dimensional (2D) Cell Line Cultures
Traditional 2D cell line cultures, where cancer cells are grown as a monolayer on a flat surface, have been extensively used to assess the anti-proliferative effects of PI3K/mTOR inhibitors. nih.govnih.gov Studies have shown that these inhibitors can suppress cell proliferation in monolayer cultures. nih.gov However, apoptosis is not commonly observed under these conditions. nih.gov The response of cancer cell lines to PI3K/mTOR inhibitors in 2D culture can vary depending on their genetic background. aacrjournals.orgplos.org For instance, cell lines with mutations in the PIK3CA gene, which encodes a subunit of PI3K, often exhibit greater sensitivity to these inhibitors. nih.govaacrjournals.org
Several studies have utilized 2D cultures to investigate the effects of specific PI3K/mTOR inhibitors. For example, PF-04691502 has been shown to potently suppress cell proliferation and induce G1 cell cycle arrest in aggressive B-cell non-Hodgkin lymphoma (B-NHL) cells, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). spandidos-publications.com This was associated with the suppression of Akt and S6 ribosomal protein activity. spandidos-publications.com Similarly, the dual PI3K/mTOR inhibitor GDC-0980 demonstrated potent activity across a broad panel of cancer cell lines, with the greatest potency observed in breast, prostate, and lung cancers. aacrjournals.org Treatment with GDC-0980 resulted in G1 cell-cycle arrest and, in some cell lines, induced apoptosis. aacrjournals.org
The table below summarizes the effects of various PI3K/mTOR inhibitors on different cancer cell lines in 2D culture models.
| Inhibitor | Cancer Type | Cell Line(s) | Key Findings |
| PF-04691502 | Aggressive B-NHL | DLBCL, MCL | Suppressed cell proliferation, induced G1 cell cycle arrest, promoted apoptosis. spandidos-publications.com |
| GDC-0980 | Breast, Prostate, Lung | Various | Potent anti-proliferative activity, G1 cell-cycle arrest, induction of apoptosis. aacrjournals.org |
| Gedatolisib (B612122) | Head and Neck Squamous Cell Carcinoma (HNSCC) | HPV-positive and -negative cell lines | Decreased cell viability, induced apoptosis, and attenuated cellular metabolism. spandidos-publications.com |
| XIN-10 | Breast Cancer | MCF-7 | Inhibited cell growth, induced apoptosis. mdpi.com |
| NVP-BEZ235 | Breast Cancer | MCF-7 sub-lines | Induced G1-phase cell cycle arrest. tandfonline.com |
Three-Dimensional (3D) Cell Culture Models (e.g., Spheroids)
Three-dimensional (3D) cell culture models, such as spheroids, are considered more physiologically relevant than 2D cultures as they better mimic the tumor microenvironment, including cell-cell interactions and nutrient gradients. mdpi.commdpi.com Studies have shown that the effects of PI3K/mTOR inhibitors can differ significantly between 2D and 3D models. nih.govbiologists.com For example, while PI3K/mTOR inhibitors suppress proliferation in both 2D and 3D cultures, they are potent inducers of apoptosis in the inner, matrix-deprived cells of 3D spheroids, a phenomenon not typically seen in 2D cultures. nih.gov This suggests that 3D models may better predict in vivo drug sensitivity. nih.gov
In ovarian cancer models, the combination of PI3K/mTOR and ERK inhibitors showed synergistic anti-proliferative effects in large spheroids of the OV-90 cell line, whereas OVCAR8 spheroids were resistant. mdpi.com This highlights the cell line- and model-dependent nature of drug responses. In colon cancer research, the combination of a pan-PI3K/mTOR inhibitor, gedatolisib, with a MEK inhibitor resulted in profound tumor cell destruction in 3D spheroid models. mdpi.com Interestingly, significant cell death was observed only in the 3D cultures, not in 2D monolayers. mdpi.com
The following table presents findings from studies using 3D cell culture models to evaluate PI3K/mTOR inhibitors.
| Inhibitor | Cancer Type | 3D Model | Key Findings |
| BEZ235/Dactolisib & SCH772984 | Ovarian Cancer | Spheroids | Synergistic antiproliferative effect in OV-90 spheroids. mdpi.com |
| Gedatolisib & Selumetinib | Colon Cancer | Spheroids | Profound tumor cell destruction and cell death induced only in 3D. mdpi.com |
| Various Kinase Inhibitors | Breast and Prostate Cancer | Spheroids | Inhibitors of PI3K, AKT, and mTOR effectively inhibited spheroid growth. aacrjournals.org |
| PX-866 | Melanoma | Spheroids in collagen | Showed a significant decrease in proliferation compared to 2D cultures. nih.gov |
Patient-Derived Primary Cell Cultures
Patient-derived primary cell cultures, including organoids, represent a significant advancement in preclinical modeling. These cultures are established directly from patient tumor tissue and are believed to more accurately reflect the heterogeneity and drug response of the original tumor. oncotarget.combiorxiv.org
In studies on rectal cancer, patient-derived organoids (PDOs) have been used to investigate mechanisms of radioresistance. biorxiv.orgnih.gov These studies revealed that upregulation of the PI3K/AKT/mTOR pathway is associated with radioresistance. biorxiv.orgnih.gov Importantly, treatment with dual PI3K/mTOR inhibitors was shown to improve the sensitivity of radioresistant PDOs to radiation. biorxiv.orgnih.gov Similarly, in oral squamous cell carcinoma (OSCC), the dual PI3K/mTOR inhibitor NVP-BEZ235 enhanced the radiosensitization of patient-derived cells. oncotarget.com
Research on prostate cancer has utilized primary cultures derived from patient tumors to assess the efficacy of PI3K/AKT/mTOR pathway inhibitors. oncotarget.com These studies have shown variability in response between patient samples, even those with the same disease stage. oncotarget.com
In Vivo Model Systems
In vivo models are crucial for evaluating the systemic effects, efficacy, and potential toxicities of drug candidates in a living organism before they can be considered for human clinical trials.
Cell Line-Derived Xenograft (CDX) Models
Cell line-derived xenograft (CDX) models are created by implanting established cancer cell lines into immunodeficient mice. nih.gov These models have been widely used to assess the in vivo efficacy of PI3K/mTOR inhibitors. For instance, PF-04691502 has demonstrated antitumor activity in xenograft models of ovarian and glioblastoma tumors derived from cell lines with PTEN deletion or PIK3CA mutations. nih.gov In a colorectal cancer model using CSCs with a PIK3CA mutation, PF-04691502 markedly inhibited xenograft growth. nih.gov
The dual PI3K/mTOR inhibitor GDC-0980 has shown significant in vivo efficacy, inhibiting tumor growth in 15 out of 20 xenograft models investigated. aacrjournals.org Furthermore, the combination of GDC-0980 with the chemotherapeutic agent docetaxel (B913) enhanced antitumor efficacy in tumor xenograft models. aacrjournals.org In breast cancer xenograft models, the dual PI3K/mTOR inhibitor BEZ235 was effective in inhibiting tumor cell proliferation. aacrjournals.org The table below summarizes the findings from various CDX model studies.
| Inhibitor | Cancer Type | Xenograft Model | Key Findings |
| PF-04691502 | Colorectal Cancer | CSC-derived xenograft | Markedly inhibited xenograft growth. nih.gov |
| GDC-0980 | Various Solid Tumors | Multiple xenograft models | Significant tumor growth inhibition in the majority of models. aacrjournals.org |
| BEZ235 | Breast Cancer | Trastuzumab-resistant xenografts | Overcame resistance to HER2-targeted therapy. frontiersin.org |
| XIN-10 | Breast Cancer | MCF-7 xenograft | Effectively inhibited tumor growth. mdpi.com |
Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models involve the implantation of fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov These models are considered to better recapitulate the histological and genetic characteristics of the original tumor and have shown predictive value for clinical outcomes. nih.gov
In studies of Philadelphia chromosome (Ph)-like acute lymphoblastic leukemia (ALL), the dual PI3K/mTOR inhibitor gedatolisib resulted in a near eradication of leukemia in patient-derived xenograft models. ashpublications.orgnih.gov Combination therapies have also been explored in PDX models. For example, the addition of PI3K-mTOR inhibitors to chemotherapy agents like cisplatin (B142131) or paclitaxel (B517696) increased the antitumor activity in triple-negative breast cancer and low-grade serous ovarian cancer PDX models. oncotarget.com In colorectal cancer PDTX models, the combination of a PI3K/mTOR inhibitor (PF-04691502) and a MEK inhibitor (PD-0325901) demonstrated enhanced reduction in tumor growth compared to single-agent treatment. plos.org
The following table highlights key findings from studies utilizing PDX models.
| Inhibitor | Cancer Type | PDX Model | Key Findings |
| Gedatolisib | Ph-like ALL | Childhood ALL PDX models | Near eradication of leukemia and prolonged animal survival. ashpublications.orgnih.gov |
| PF-04691502 / PF-05212384 | TNBC, LGSOC | PTEN-deficient PDXs | Enhanced tumor growth inhibition when combined with chemotherapy. oncotarget.com |
| PF-04691502 & PD-0325901 | Colorectal Cancer | CRC PDTX models | Enhanced reduction in tumor growth with combination therapy. plos.org |
| LY3023414 | Various | Patient-derived mesothelioma xenografts | Demonstrated single-agent activity. aacrjournals.org |
| IBL-302 | Neuroblastoma | Neuroblastoma PDXs | Reduced tumor growth in vivo. embopress.org |
Genetically Engineered Mouse Models (GEMMs)
Genetically Engineered Mouse Models (GEMMs) are sophisticated in vivo systems where specific genetic alterations are introduced to mimic human diseases, such as cancer. These models have been pivotal in studying the effects of PI3K/mTOR inhibitors in tumors with defined genetic backgrounds.
For instance, a GEMM of MYCN-driven neuroblastoma, the TH-MYCN transgenic mouse, has been utilized to evaluate the efficacy of PI3K/mTOR inhibitors. frontiersin.org In these models, the inhibitor PW-12, a derivative of PIK-75, demonstrated pre-therapeutic efficacy by destabilizing the MYCN protein, leading to cell cycle arrest and apoptosis. frontiersin.org Treatment of tumor-bearing TH-MYCN mice with PW-12 resulted in a significant reduction in tumor size and downregulation of MYCN protein. frontiersin.org Histological analysis further revealed an increase in apoptosis and a decrease in proliferation in the treated tumors. frontiersin.org
Another significant application of GEMMs is in studying ovarian cancer. A mouse model with KrasG12D activation and Pten deletion in the ovarian surface epithelium was used to assess the preclinical efficacy of the PI3K/mTOR inhibitor PF-04691502. capes.gov.braacrjournals.org This model recapitulates key genetic drivers of human ovarian cancer, providing a clinically relevant context for drug evaluation. capes.gov.braacrjournals.org Similarly, GEMMs have been developed for schwann cell tumors, modeling both sporadic and NF1-associated malignant peripheral nerve sheath tumors (MPNSTs), to test the effectiveness of targeting the PI3K/AKT/mTOR pathway. oncotarget.com In a mouse model of osteosarcoma created by the conditional deletion of Tp53 and Rb1 in preosteoblasts, sequencing of tumor/normal pairs identified somatic mutations in PI3K/mTOR pathway genes, including PTEN and PIK3R1. pnas.org
Furthermore, GEMMs of non-small cell lung cancer (NSCLC) have been instrumental in understanding the differential dependencies on the PI3K-AKT-mTOR pathway based on the specific KRAS mutation. By contrasting tumor development in KrasG12C and KrasG12D GEMMs, researchers found that KRASG12D exhibited more rapid tumor formation, which was associated with enhanced PI3K-AKT-mTOR signaling.
These examples highlight the utility of GEMMs in providing a robust platform for the preclinical evaluation of PI3K/mTOR inhibitors, allowing for the investigation of drug efficacy, mechanism of action, and the identification of potential biomarkers in a context that closely mirrors human cancer genetics.
Orthotopic Animal Models
Orthotopic animal models involve the implantation of tumor cells or tissues into the corresponding organ of an immunodeficient animal, thereby mimicking the tumor microenvironment more accurately than subcutaneous models. This methodology is crucial for studying tumor growth, invasion, and metastasis, as well as for evaluating the therapeutic response to agents like PI3K/mTOR inhibitors.
In the study of high-grade gliomas, the U87 orthotopic xenograft model has been employed to assess the antitumor efficacy of brain-penetrable PI3K/mTOR inhibitors. aacrjournals.orgresearchgate.net Daily administration of the inhibitors NVP-BEZ235 and ZSTK474 resulted in a profound reduction in tumor growth in this model. aacrjournals.orgresearchgate.net This demonstrates the importance of using orthotopic models to evaluate drugs targeting brain tumors, where the blood-brain barrier presents a significant challenge. aacrjournals.org
For ovarian cancer research, an orthotopic primary transplant model was developed from a GEMM with Kras(G12D) activation and Pten deletion. capes.gov.braacrjournals.org This involved transplanting primary tumors into the ovarian bursa of recipient mice, allowing for the noninvasive monitoring of tumor growth and metabolic activity in response to treatment with the PI3K/mTOR inhibitor PF-04691502. aacrjournals.org This approach confirmed that PF-04691502 inhibited tumor growth and PI3K signaling in the transplanted tumors. aacrjournals.org
In breast cancer research, the MCF7 orthotopic xenograft mouse model has been used to confirm the in vivo efficacy of the PI3K/mTOR inhibitor gedatolisib in combination with other agents. mdpi.com This model, where human breast cancer cells are implanted into the mammary fat pad of mice, provides a relevant context for studying the effects of targeted therapies on tumor growth. mdpi.com
A study on schwann cell tumors also utilized two genetically engineered mouse models of MPNST formation, which can be considered a form of orthotopic modeling as the tumors arise in their natural context. oncotarget.com These models were used to test the efficacy of targeting the PI3K/AKT/mTOR and MAPK pathways, demonstrating that this approach could reduce tumor burden and extend lifespan. oncotarget.com
These examples underscore the value of orthotopic animal models in preclinical research on PI3K/mTOR inhibitors, as they offer a more clinically relevant setting to evaluate drug efficacy and study tumor biology compared to non-orthotopic models.
Identification and Validation of Biomarkers
The identification and validation of biomarkers are critical for personalizing cancer therapy and predicting which patients are most likely to respond to a given treatment. In the context of PI3K/mTOR inhibitors, extensive research has focused on discovering predictive biomarkers of response and resistance, as well as pharmacodynamic markers to monitor drug activity.
Predictive Biomarkers of Response and Resistance
Predictive biomarkers help to stratify patients based on their likelihood of benefiting from a specific therapy. For PI3K/mTOR inhibitors, these biomarkers often involve genetic alterations within the PI3K pathway itself or in related signaling networks.
Genetic alterations are key determinants of sensitivity and resistance to PI3K/mTOR inhibitors.
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are among the most common genetic alterations in human cancers and are considered a significant predictive biomarker. frontiersin.orgnih.govnih.gov These mutations, often found at "hotspots" like E542K, E545K, and H1047R, can lead to constitutive activation of the PI3K pathway. walshmedicalmedia.comarchivesofmedicalscience.com In breast cancer, PIK3CA mutations have been shown to predict a better response to the α-selective PI3K inhibitor alpelisib (B612111) and the β-sparing inhibitor taselisib (B612264) in the advanced setting. nih.govnih.gov The presence of PIK3CA mutations in endocrine therapy-resistant tumors may indicate a particular vulnerability to PI3K inhibition. frontiersin.orgnih.gov However, the predictive value of PIK3CA mutations may be context-dependent, with some studies suggesting they are more critical in advanced, treatment-resistant tumors compared to early-stage, treatment-naïve ones. nih.gov
PTEN Loss: The loss of the tumor suppressor gene PTEN is another frequent event in cancer that leads to PI3K pathway hyperactivation. frontiersin.orgcarislifesciences.com PTEN loss, through mutations or deletions, results in the accumulation of PIP3 and subsequent downstream signaling. archivesofmedicalscience.com Preclinical and clinical studies suggest that PTEN loss can predict response to PI3K inhibitors. frontiersin.org For example, in a study of a PI3K/mTOR inhibitor in a glioblastoma model, deletion of PTEN was associated with accelerated tumor onset, highlighting the importance of this pathway in tumor progression and its potential as a therapeutic target. aacrjournals.org
KRAS Mutations: Mutations in the KRAS oncogene can confer resistance to PI3K inhibitors. personalizedmedonc.com The presence of oncogenic Ras mutations has been shown in xenograft models to lead to resistance to PI3K inhibition, regardless of PIK3CA and PTEN status. personalizedmedonc.com The co-occurrence of PIK3CA and KRAS mutations has been associated with lower response rates to PI3K/AKT/mTOR inhibitors in some studies. personalizedmedonc.com This suggests that tumors with KRAS mutations may require combination therapies that target both the PI3K and MAPK pathways. personalizedmedonc.com For instance, in a mouse model of ovarian cancer driven by KrasG12D and Pten deletion, while a PI3K/mTOR inhibitor alone inhibited tumor growth, combination with a MEK inhibitor led to tumor regression. capes.gov.braacrjournals.org
NOTCH1 Mutations: Inactivating mutations in the NOTCH1 gene have been identified as contributing to the tumorigenesis of head and neck squamous cell carcinoma (HNSCC). aacrjournals.org While the direct predictive role of NOTCH1 mutations for PI3K/mTOR inhibitors is still being elucidated, the crosstalk between the NOTCH and PI3K pathways suggests it could be a relevant biomarker.
The following table summarizes the prevalence of some of these key genetic alterations in various cancers:
| Cancer Type | PIK3CA Mutation Rate | PTEN Mutation Rate | PTEN Loss Rate |
| Endometrial Cancer | 37% | 12% | 50% |
| Breast Cancer | 31% | 1.5% (co-mutation with PIK3CA) | 31% (co-occurrence with PIK3CA) |
| Cervical Cancer | 29% | - | - |
| Anal Squamous Cell Cancer | 28% | - | - |
| Bladder Cancer | 22% | - | - |
| Head and Neck Cancer | 11-33% | 9-23% | 41-71% (LOH) |
| Hepatocellular Cancer | - | - | 57% |
| Prostate Cancer | - | - | 52% |
Data compiled from multiple sources. walshmedicalmedia.comcarislifesciences.com
In studies of pancreatic neuroendocrine tumors (pNETs), gene expression profiling of metastatic tumors compared to primary tumors identified the PI3K/mTOR pathway as a key regulator of metastasis. aacrjournals.org This led to the identification of PI3K and mTOR inhibitors as potential therapeutic agents for metastatic pNETs. aacrjournals.org Similarly, a meta-analysis of various cancer types found that a PI3K/AKT/mTOR transcriptional signature was associated with patient survival, although it was not a direct predictor of inhibitor efficacy. frontiersin.org Instead, a list of genes associated with tumor cell sensitivity to pathway inhibitors correlated with a phosphoproteomic signature of PI3K/AKT activity, indicating that functional assessment of the pathway may be more predictive. frontiersin.org
Pharmacodynamic (PD) Markers
Pharmacodynamic (PD) markers are used to confirm that a drug is engaging its target and modulating the intended signaling pathway. For PI3K/mTOR inhibitors, PD markers typically involve measuring the phosphorylation status of downstream effectors of the PI3K/mTOR pathway.
Commonly used PD markers include the phosphorylation of Akt (p-Akt), S6 ribosomal protein (p-S6), and 4E-binding protein 1 (p-4EBP1). capes.gov.braacrjournals.orgaacrjournals.org Inhibition of the PI3K/mTOR pathway is expected to lead to a decrease in the levels of these phosphorylated proteins.
In a preclinical study of the PI3K/mTOR inhibitor PF-04691502 in an ovarian cancer mouse model, treatment led to a dramatic inhibition of p-AKT (S473) and p-RPS6 (S240/244) in tumor tissue. capes.gov.braacrjournals.org Similarly, the dual PI3K/mTOR inhibitor VS-5584 demonstrated robust, dose-dependent inhibition of pS6 and pAkt(S473) in tumor tissue from xenograft models. aacrjournals.org In a first-in-human study of the PI3K/mTOR inhibitor LY3023414, pharmacodynamic analysis included monitoring the phosphorylation of 4EBP1 in peripheral blood mononuclear cells (PBMCs) as a downstream target of the pathway. aacrjournals.org
The use of 18F-FDG-PET imaging has also been explored as a PD marker, as inhibition of the PI3K/mTOR pathway can reduce glucose metabolism. capes.gov.braacrjournals.orgersnet.org In the ovarian cancer mouse model treated with PF-04691502, FDG-PET imaging revealed a dramatic reduction in glucose metabolism, suggesting it could be a useful non-invasive biomarker of target inhibition. capes.gov.braacrjournals.org
The table below provides examples of pharmacodynamic markers used in studies of PI3K/mTOR inhibitors.
| PI3K/mTOR Inhibitor | Model/Setting | Pharmacodynamic Marker(s) | Observed Effect |
| PW-12 | MYCN-driven neuroblastoma GEMM | MYCN protein, Ki67, c-Caspase 3 | Downregulation of MYCN, decreased proliferation, increased apoptosis |
| PF-04691502 | Ovarian cancer GEMM and orthotopic model | p-AKT (S473), p-RPS6 (S240/244), FDG-PET | Dramatic inhibition of phosphorylation, reduced glucose metabolism |
| ZSTK474 | Glioblastoma GEMM | PI3K signaling | Marked reduction in PI3K signaling |
| VS-5584 | Human xenograft models | pS6(S240/244), pAkt(S473) | Near-complete inhibition of phosphorylation |
| Gedatolisib | Breast cancer cell lines | p4EBP1 | Reduction in p4EBP1 levels |
| Omipalisib | Idiopathic pulmonary fibrosis patients | pAKT in platelets, PIP3/PIP2 ratio in BAL cells, FDG-PET | Dose-dependent inhibition of PI3K/mTOR pathway, reduced glucose signaling |
| LY3023414 | Advanced cancer patients (Phase I) | p-4EBP1 in PBMCs | Inhibition of downstream target |
Emerging Concepts and Future Research Avenues for Pi3k/mtor Inhibitor 12
Development of Novel Inhibitor Designs and Optimization Strategies
The development of next-generation PI3K/mTOR inhibitors is focused on optimizing efficacy while minimizing off-target effects and acquired resistance. For a compound like PI3K/mTOR Inhibitor-12, which shows high potency, future research avenues involve refining its chemical structure and mechanism of action to improve its therapeutic profile. medchemexpress.comrsc.org Optimization strategies often center on three structural components: an affinity binding pocket, a hinge binding pocket, and a ribose binding pocket, with modifications to the latter parts often improving metabolic stability and bioavailability. mdpi.com
Table 1: In Vitro Inhibitory Activity of this compound This table presents the half-maximal inhibitory concentration (IC50) values for this compound against its primary kinase targets.
| Target | IC50 (nM) | Reference |
|---|---|---|
| PI3Kα | 0.06 | medchemexpress.com |
| mTOR | 3.12 | medchemexpress.com |
The nature of the bond between an inhibitor and its target kinase—reversible or covalent—is a key design consideration. Most current PI3K/mTOR inhibitors, such as Gedatolisib (B612122) and Voxtalisib, are reversible, ATP-competitive inhibitors. jhoponline.comnih.gov However, there is growing interest in developing covalent inhibitors, which form a permanent bond with the target enzyme. An example from the broader class of PI3K inhibitors is PX-866, a semi-synthetic derivative of wortmannin (B1684655) that irreversibly binds to the ATP-binding site of p110. oncotarget.com
A forward-looking strategy could involve creating hybrid inhibitors with mixed mechanisms. Research is underway to develop balanced PI3Kα/mTOR inhibitors that feature a durable covalent action on PI3Kα while maintaining a rapidly reversible action on mTOR. mentor-program.eu This approach aims to provide sustained inhibition of the PI3Kα isoform, which is frequently mutated in cancer, while allowing for more transient mTOR inhibition, potentially mitigating mechanism-based toxicities like hyperglycemia. mentor-program.eu Such a design could offer a superior side-effect profile, making it suitable for long-term treatment. mentor-program.eu
The class I PI3Ks comprise four isoforms (p110α, p110β, p110γ, and p110δ) with both redundant and distinct functions. oncotarget.com While pan-PI3K inhibitors target all four isoforms, this broad activity can lead to toxicity. mdpi.com Consequently, a major research focus is the development of isoform-specific inhibitors to achieve a better therapeutic window. nih.gov
The rationale for isoform specificity is linked to the genetic drivers of different cancers. For instance, p110α is the critical isoform in tumors driven by PIK3CA gene mutations, whereas p110β signaling is more dominant in cancers characterized by the loss of the tumor suppressor PTEN. aacrjournals.org this compound demonstrates high potency against PI3Kα, making it theoretically well-suited for cancers with PIK3CA mutations. medchemexpress.com Other inhibitors have been developed with varying isoform profiles; Gedatolisib, for example, potently inhibits PI3Kα, β, γ, and δ alongside mTOR. mdpi.com The development of inhibitors that selectively spare certain isoforms, such as PI3Kβ, may help to reduce adverse effects related to insulin (B600854) signaling. mentor-program.eu
Strategies to Improve Target Modulation and Mitigate Compensatory Activation
A significant challenge in targeting the PI3K/mTOR pathway is the existence of negative feedback loops. Inhibition of mTORC1 alone can lead to the compensatory activation of AKT through relief of a feedback mechanism involving S6K1 and the subsequent activation of mTORC2. mdpi.comaacrjournals.orgaacrjournals.org Dual PI3K/mTOR inhibitors are designed specifically to overcome this challenge. nih.gov By simultaneously blocking PI3K and both mTOR complexes (mTORC1 and mTORC2), these agents prevent the rebound activation of AKT, leading to a more complete and sustained shutdown of the pathway. frontiersin.orgnih.govmdpi.com This broader inhibition profile is expected to enhance therapeutic efficacy compared to agents that target only a single component of the pathway. mdpi.commdpi.com
While continuous daily dosing is a standard approach, it can be limited by toxicities associated with on-target inhibition in normal tissues. nih.gov Preclinical studies are therefore exploring intermittent dosing schedules as a strategy to improve the tolerability of PI3K/mTOR inhibitors while maintaining anti-tumor activity. mdpi.com For example, the dual PI3K/mTOR inhibitor GDC-0980 showed efficacy in xenograft models when dosed intermittently. aacrjournals.org Similarly, preclinical and early clinical studies with the inhibitor bimiralisib (B560068) suggested that intermittent schedules (e.g., twice weekly) were better tolerated than continuous daily dosing and maintained favorable pharmacokinetics. mdpi.comaacrjournals.org Preclinical studies with other PI3K inhibitors have shown that intermittent high-dose schedules can effectively block downstream signaling, induce apoptosis, and enable effective combinations with other therapies. nih.gov This research avenue warrants further investigation for compounds like this compound to optimize the balance between efficacy and safety.
Further Elucidation of Crosstalk with Other Signaling Pathways
The PI3K/mTOR pathway does not operate in isolation; it engages in extensive crosstalk with other major signaling networks, which can influence therapeutic response and resistance. oncotarget.com A key interacting network is the Ras-ERK (MAPK) pathway, with which it shares upstream activators and downstream functions. nih.gov Evidence indicates that the two pathways can regulate each other through both positive and negative feedback loops. nih.govmdpi.com Inhibition of the PI3K pathway can sometimes lead to the hyperactivation of the MAPK pathway, suggesting that combinations of PI3K and MEK inhibitors could be a promising therapeutic strategy to prevent this compensatory escape mechanism. oncotarget.com
Another critical point of crosstalk involves the tumor suppressor p53. The PI3K/AKT pathway can lead to the inhibition of p53 activity, while p53 can suppress PI3K/mTOR signaling, in part by upregulating PTEN expression. mdpi.com Furthermore, in specific cancers like prostate cancer, a reciprocal feedback loop exists between the PI3K/mTOR pathway and the Androgen Receptor (AR) signaling pathway, where inhibition of one can activate the other, contributing to treatment resistance. mdpi.com Understanding these complex interactions is crucial for predicting the efficacy of this compound and for designing rational combination therapies.
Investigation of Metabolic Reprogramming in Response to Inhibition
The PI3K/AKT/mTOR pathway is a master regulator of cellular metabolism, orchestrating a shift towards anabolic processes to support the high bioenergetic and biosynthetic demands of proliferating cancer cells. oncotarget.comijbs.com Oncogenic activation of this pathway promotes metabolic reprogramming by upregulating glucose transporters (like GLUT1) and key glycolytic enzymes, enhancing glycolysis. ijbs.com It also diverts glucose into the pentose (B10789219) phosphate (B84403) pathway (PPP) to generate NADPH and ribose for nucleotide synthesis, and stimulates the de novo synthesis of lipids and proteins. nih.govijbs.comamegroups.org
Inhibition of PI3K and mTOR, as with this compound, is expected to reverse this metabolic state. By blocking the pathway, inhibitors can reprogram the metabolic processes of cancer cells, potentially inducing cell death or senescence. nih.gov Research indicates that mTOR controls fatty acid oxidation and provides substrates for the TCA cycle, especially under glucose-deficient conditions. umtm.cz Therefore, inhibiting the PI3K/mTOR pathway fundamentally alters the flow of carbon through glycolysis, the PPP, and lipid synthesis, thereby starving cancer cells of the building blocks required for rapid growth. nih.govamegroups.org Further investigation into the specific metabolic shifts induced by this compound could identify metabolic vulnerabilities and biomarkers of response.
Table 2: Anti-proliferative Activity of this compound in Cell Lines This table shows the IC50 values for growth inhibition by this compound in various human cancer and endothelial cell lines after 72 hours of treatment.
| Cell Line | Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| PC-3 | Prostate Cancer | 0.07 | medchemexpress.com |
| HT-29 | Colon Cancer | 0.09 | medchemexpress.com |
| HCT116 | Colon Cancer | 0.54 | medchemexpress.com |
| LOVO | Colon Cancer | 0.54 | medchemexpress.com |
| HUVEC | Endothelial Cells | 0.68 | medchemexpress.com |
Exploration of Immunomodulatory Effects and Combination with Immunotherapies
The PI3K/AKT/mTOR signaling pathway is a master regulator of immune cell function, and its inhibition can profoundly reshape the tumor microenvironment (TME). scientificarchives.comnih.gov Inhibitors targeting this pathway, such as this compound, possess significant immunomodulatory properties that are under active investigation for their potential to enhance the efficacy of immunotherapies, particularly immune checkpoint inhibitors (ICIs).
The rationale for combining PI3K/mTOR inhibitors with immunotherapy is based on the pathway's role in creating an immunosuppressive TME. frontiersin.org Activation of PI3K signaling in tumor cells can lead to the upregulation of immune checkpoint ligands like PD-L1, which helps tumors evade the immune system. frontiersin.org Furthermore, this pathway is crucial for the function of immunosuppressive cells such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which dampen anti-tumor immune responses. scientificarchives.com By blocking the PI3K/mTOR pathway, this compound may reverse these effects, making tumors more susceptible to immune attack.
Preclinical studies have shown that inhibiting the PI3K/mTOR pathway can increase T-cell infiltration into tumors, enhance antigen presentation, and shift the balance from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages. frontiersin.orgkuleuven.be For instance, research in leiomyosarcoma models demonstrated that PI3K/mTOR inhibition increased tumor T-cell levels and augmented T-cell mediated immune-surveillance, priming these otherwise "cold" tumors for a better response to ICIs. kuleuven.be Similarly, studies in acute myeloid leukemia (AML) cells have shown that combined inhibition of the PI3K/Akt/mTOR pathway can decrease the expression of immune checkpoint ligands, including PD-L1 and Galectin-9, thereby interfering with the immune evasion mechanisms of cancer cells. tums.ac.ir
The combination of PI3K/mTOR inhibitors with ICIs like anti-PD-1 or anti-CTLA-4 antibodies has shown synergistic effects in some preclinical models. frontiersin.org One study found that while anti-PD-1 monotherapy had limited efficacy, combining it with a pan-PI3K inhibitor led to significantly reduced tumor volume. frontiersin.org While no specific clinical trial data for a compound named "this compound" is available, the ongoing clinical trials for other PI3K/mTOR inhibitors in combination with immunotherapy provide a roadmap for future research. scientificarchives.comfrontiersin.org
Table 1: Selected Preclinical Findings on PI3K/mTOR Inhibition and Immunomodulation
| Model System | Key Findings | Potential Implication for this compound |
| Leiomyosarcoma (uLMS) PDX Model | PI3K/mTOR inhibition increased T-cell infiltration and enhanced tumor antigen presentation. kuleuven.be | Combination with ICIs could convert "cold" tumors to "hot," improving therapeutic response. |
| Melanoma Models | Dual inhibition of PI3K and MAPK pathways improved therapeutic activity and reduced tumor growth. nih.gov | May overcome resistance to immunotherapy in tumors with mutations in both pathways. nih.gov |
| Acute Myeloid Leukemia (AML) Cell Lines | Combined PI3K, AKT, and mTOR inhibition decreased expression of PD-L1, Gal-9, and CD155. tums.ac.ir | Could interfere with immune escape mechanisms in hematological malignancies. |
| Breast Cancer Mouse Model | Co-treatment with a pan-PI3K inhibitor and an anti-PD1 antibody significantly reduced mean tumor volume compared to either agent alone. frontiersin.org | Suggests a synergistic effect that could enhance the efficacy of checkpoint blockade. frontiersin.org |
Broader Applications in Non-Oncological Pathologies
While the primary focus of PI3K/mTOR inhibitor development has been in oncology, the central role of this pathway in cell growth, proliferation, and metabolism suggests its relevance in a variety of non-cancerous diseases. Consequently, this compound could have therapeutic potential in several non-oncological pathologies, particularly those driven by genetic mutations that lead to hyperactivation of the pathway.
These conditions, often referred to as "mTORopathies" or overgrowth syndromes, are characterized by uncontrolled cell growth and proliferation in various tissues. Examples include:
PIK3CA-Related Overgrowth Spectrum (PROS): This group of disorders is caused by somatic mutations in the PIK3CA gene, leading to mosaic, disproportionate overgrowth. The use of PI3K inhibitors has shown promise in reducing disease symptoms in patients with PROS.
Tuberous Sclerosis Complex (TSC): An inherited disorder resulting from mutations in the TSC1 or TSC2 genes, which normally act to suppress mTOR activity. aacrjournals.org The mTOR inhibitor everolimus (B549166) is approved for treating specific manifestations of TSC. aacrjournals.org A dual inhibitor like this compound could also be effective in this context. aacrjournals.org
PTEN Hamartoma Tumor Syndrome (PHTS): Caused by germline mutations in the PTEN gene, a tumor suppressor that negatively regulates the PI3K pathway.
Activated Phosphoinositide 3-Kinase δ Syndrome (APDS): A primary immunodeficiency resulting from gain-of-function mutations in the genes encoding PI3Kδ.
Beyond rare genetic syndromes, the PI3K/mTOR pathway is implicated in chronic inflammatory and hyperproliferative skin disorders like psoriasis and atopic dermatitis. frontiersin.org In preclinical models of psoriasis, PI3K inhibition has been shown to reduce epidermal thickness and the infiltration of immune cells. frontiersin.org This suggests that topical or systemic administration of this compound could be a viable therapeutic strategy for these common inflammatory conditions.
Table 2: Potential Non-Oncological Applications for this compound
| Disease Category | Specific Disorder | Rationale for PI3K/mTOR Inhibition |
| Genetic Overgrowth Syndromes | PIK3CA-Related Overgrowth Spectrum (PROS) | Caused by activating mutations in PIK3CA, a direct target of PI3K inhibitors. |
| Tuberous Sclerosis Complex (TSC) | Caused by mutations in TSC1/TSC2, leading to mTOR hyperactivation. aacrjournals.org | |
| PTEN Hamartoma Tumor Syndrome (PHTS) | Loss of the PTEN tumor suppressor leads to unchecked PI3K pathway activation. | |
| Primary Immunodeficiencies | Activated PI3K Delta Syndrome (APDS) | Caused by gain-of-function mutations in PI3Kδ. |
| Inflammatory Skin Disorders | Psoriasis | PI3K/mTOR pathway is involved in the hyperproliferation of keratinocytes and skin inflammation. frontiersin.org |
| Atopic Dermatitis | The PI3Kδ isoform is implicated in the type-2 inflammation characteristic of atopic diseases. frontiersin.org |
Addressing Challenges in Preclinical-to-Translational Research
Despite a strong preclinical rationale, the clinical development of PI3K/mTOR inhibitors has been fraught with challenges, leading to a discrepancy between promising laboratory results and modest clinical outcomes in many solid tumors. glowm.comnih.gov For a compound like this compound to successfully transition from preclinical testing to clinical application, several key hurdles must be addressed.
One of the major barriers is the toxicity profile associated with broad inhibition of the PI3K/mTOR pathway. nih.govaccelerate-platform.org Since this pathway is essential for normal physiological processes, such as glucose metabolism, systemic inhibition often leads to on-target toxicities like hyperglycemia. nih.govaccelerate-platform.org These toxicities can limit the achievable dose and duration of treatment, preventing the complete and sustained pathway inhibition that may be necessary for a therapeutic effect. nih.gov
Another significant challenge is the complexity and redundancy of the PI3K signaling network. glowm.com Inhibition of one part of the pathway can trigger compensatory feedback loops, leading to the reactivation of the pathway or the activation of parallel escape pathways, such as the MAPK pathway. nih.govmdpi.com For example, mTORC1 inhibition can relieve a negative feedback loop, leading to the activation of AKT. scientificarchives.com Dual PI3K/mTOR inhibitors like this compound are designed to circumvent some of these feedback mechanisms, but resistance can still emerge through other routes. mdpi.com
The successful clinical translation of this compound will likely depend on several strategic factors:
Patient Selection: Identifying predictive biomarkers to select patients most likely to respond is crucial. While PIK3CA mutations have been a focus, they have not always been reliable predictors of response to pan-inhibitors. aacrjournals.org A deeper understanding of the genomic context, including co-occurring mutations (e.g., in KRAS or PTEN), is needed. glowm.comnih.gov
Combination Strategies: Given the issue of resistance via pathway crosstalk, combining this compound with agents that block escape pathways (e.g., MEK inhibitors) or with other therapeutic modalities like chemotherapy or immunotherapy may be more effective than monotherapy. frontiersin.orgmdpi.comoncotarget.com
Innovative Trial Designs: Moving beyond traditional trial designs to incorporate strategies like randomized discontinuation or placebo-controlled phase II trials could provide clearer efficacy signals in unselected patient populations. glowm.com
Overcoming these challenges will require a robust translational research program that integrates deep biological understanding with innovative clinical development strategies to unlock the full therapeutic potential of this compound.
Q & A
Q. What experimental approaches are recommended to validate the selectivity of PI3K/mTOR Inhibitor-12 for PI3Kα and mTOR in vitro?
- Methodological Answer : Use kinase profiling panels to assess selectivity across PI3K isoforms (α, β, γ, δ) and other mTOR-related kinases. Measure IC50 values using enzymatic assays with recombinant proteins (e.g., PI3Kα IC50 = 0.06 nM vs. mTOR IC50 = 3.12 nM) . Confirm cellular target engagement via Western blotting for downstream markers (e.g., p-Akt for PI3Kα inhibition, p-S6K for mTOR inhibition) in HCT116 or HT-29 cell lines .
Q. How should researchers select appropriate cell lines for evaluating the antitumor activity of this compound?
- Methodological Answer : Prioritize cell lines with PI3K/Akt/mTOR pathway activation, such as HCT116 (colon cancer) or PC-3 (prostate cancer), based on their sensitivity to the inhibitor (IC50 values: 0.07–0.68 μM) . Validate pathway activation status using baseline phosphorylation levels of Akt and S6K. Include negative controls (e.g., non-cancerous HUVEC cells) to assess off-target toxicity .
Q. What pharmacokinetic parameters should be monitored in preclinical studies to optimize dosing regimens?
- Methodological Answer : Track plasma clearance (e.g., 1428 mL/h/kg in rats), half-life (T1/2 = 2.33 hours), and AUC0-∞ (1356 h·ng/mL) following oral administration . Use these data to model dose-frequency adjustments and ensure sustained target inhibition. Compare bioavailability across species to predict human-equivalent dosing .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro potency (nanomolar IC50) and in vivo efficacy (e.g., tumor growth inhibition at 20 mg/kg)?
- Methodological Answer : Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for protein binding, tissue distribution, and metabolic clearance. Validate free drug concentrations in tumor tissues via LC-MS/MS. Assess compensatory pathway activation (e.g., ERK or STAT3) in residual tumors using multiplex assays .
Q. What strategies mitigate feedback activation of alternative survival pathways (e.g., Akt) during PI3K/mTOR inhibition?
- Methodological Answer : Combine this compound with agents targeting feedback nodes, such as MEK inhibitors (for ERK) or STAT3 inhibitors. Preclinical studies in xenografts should monitor phospho-Akt rebound using serial tumor biopsies . Optimize dosing schedules to minimize resistance (e.g., intermittent dosing) .
Q. How to assess brain penetrance for CNS-related applications of this compound?
- Methodological Answer : Use in situ brain perfusion models or measure brain-to-plasma ratios in rodents after oral dosing. Compare with structurally similar mTOR inhibitors (e.g., mTOR inhibitor-12, which is brain-penetrant) . Evaluate efficacy in orthotopic glioblastoma models and correlate with drug concentrations in cerebrospinal fluid .
Q. What experimental designs are recommended to evaluate hepatotoxicity risks despite reported low liver toxicity?
- Methodological Answer : Perform extended-duration toxicity studies in rodents (≥28 days) with histopathological analysis of liver sections. Monitor serum ALT/AST levels and hepatic glutathione depletion. Compare with hepatotoxic PI3K inhibitors (e.g., pan-PI3K inhibitors) to identify structural determinants of safety .
Q. How can researchers validate the role of this compound in modulating tumor immunogenicity?
- Methodological Answer : Use syngeneic mouse models to assess changes in tumor-infiltrating lymphocytes (TILs) and PD-L1 expression post-treatment. Combine with immune checkpoint inhibitors (e.g., anti-PD-1) and quantify CD8<sup>+</sup> T-cell activation via flow cytometry .
Data Analysis & Contradiction Resolution
Q. How to address variability in IC50 values across cell lines (e.g., 0.07 μM in PC-3 vs. 0.68 μM in HUVEC)?
- Methodological Answer : Normalize IC50 data to baseline pathway activity (e.g., p-Akt levels) and proliferation rates. Use CRISPR screens to identify genetic modifiers (e.g., PTEN status) that influence sensitivity. Validate findings in 3D spheroid models to recapitulate tumor microenvironment effects .
Q. What statistical frameworks are optimal for analyzing dose-response relationships in heterogeneous tumor models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
